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Core Science & Biosynthesis

Foundational

2-Chloro-6-(hydroxymethyl)benzonitrile chemical structure and properties

This guide details the chemical structure, synthesis, and applications of 2-Chloro-6-(hydroxymethyl)benzonitrile , a specialized intermediate in the development of benzoxaborole therapeutics (e.g., Tavaborole analogs) an...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical structure, synthesis, and applications of 2-Chloro-6-(hydroxymethyl)benzonitrile , a specialized intermediate in the development of benzoxaborole therapeutics (e.g., Tavaborole analogs) and isoindolinone-based pharmacophores.

[1]

Executive Summary

2-Chloro-6-(hydroxymethyl)benzonitrile is a trisubstituted benzene derivative characterized by a dense functional array: a nitrile group (-CN) flanked by a chloro substituent (-Cl) and a hydroxymethyl group (-CH₂OH). This ortho,ortho-disubstitution pattern creates a high degree of steric strain and electronic unique reactivity, making the molecule a "privileged scaffold" for cyclization reactions.

It serves as a critical precursor in the synthesis of benzoxaboroles (boron-containing heterocycles with antifungal activity) and isoindolin-1-ones (scaffolds for antipsychotic and anticancer agents). Its utility lies in the proximity of the hydroxyl and nitrile groups, which facilitates intramolecular cyclization under mild conditions.

Chemical Identity & Structure

PropertyDetail
Chemical Name 2-Chloro-6-(hydroxymethyl)benzonitrile
Systematic Name 2-Chloro-6-(hydroxymethyl)benzene-1-carbonitrile
Molecular Formula C₈H₆ClNO
Molecular Weight 167.59 g/mol
SMILES ClC1=CC=CC(CO)=C1C#N
Key Features Steric Crowding: The -CN group is sandwiched between -Cl and -CH₂OH.Cyclization Potential: The -CH₂OH is positioned perfectly for 5-exo-dig or 5-exo-trig attack on the nitrile or an introduced boron center.[1]
Structural Analysis

The molecule's reactivity is defined by the "ortho-effect." The nitrile group activates the ring towards nucleophilic attack (at the chloro-position), while the hydroxymethyl group acts as an internal nucleophile. The chlorine atom serves two roles:

  • Electronic Modulation: It withdraws electron density, increasing the acidity of the benzylic alcohol.

  • Synthetic Handle: It allows for further functionalization via Suzuki-Miyaura coupling or nucleophilic aromatic substitution (SₙAr).

Synthetic Pathways[3][4][5]

Synthesis of this scaffold requires careful orchestration to prevent premature cyclization (forming phthalides) or over-reduction. Two primary routes dominate the literature.

Route A: Chemoselective Reduction (High Precision)

This method starts from 3-chloro-2-cyanobenzoic acid . The challenge is to reduce the carboxylic acid to the alcohol without touching the sensitive nitrile group. Borane-THF (BH₃·THF) is the reagent of choice due to its rapid reaction with carboxylic acids compared to nitriles at 0°C.

Route B: Radical Bromination & Hydrolysis (Industrial Scale)

This route begins with the commercially available 2-chloro-6-methylbenzonitrile . It involves radical bromination of the methyl group followed by hydrolysis. This pathway is more cost-effective for kilogram-scale production but requires careful control to avoid over-bromination.

Synthesis Workflow Diagram

SynthesisRoutes StartA 3-Chloro-2-cyanobenzoic acid ReagentA BH3·THF (0°C, Chemoselective) StartA->ReagentA Target 2-Chloro-6-(hydroxymethyl) benzonitrile ReagentA->Target Reduction StartB 2-Chloro-6-methylbenzonitrile StepB1 NBS, AIBN (Radical Bromination) StartB->StepB1 InterB 2-Chloro-6-(bromomethyl)benzonitrile StepB1->InterB Bromination StepB2 CaCO3 / H2O (Hydrolysis) InterB->StepB2 StepB2->Target Hydrolysis

Caption: Comparison of chemoselective reduction (Route A) vs. radical functionalization (Route B) for synthesis.

Experimental Protocols

Protocol A: Chemoselective Reduction of 3-Chloro-2-cyanobenzoic Acid

Source: Adapted from WO2015160641 (Immunomodulators) and related borane reduction methodologies.

Reagents:

  • 3-Chloro-2-cyanobenzoic acid (1.0 eq)

  • Borane-tetrahydrofuran complex (BH₃[2]·THF), 1.0 M solution (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen (N₂).

  • Dissolution: Dissolve 3-chloro-2-cyanobenzoic acid (e.g., 500 mg) in anhydrous THF (15 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Dropwise add the BH₃·THF solution (2.0 eq) over 20 minutes. Note: Gas evolution (H₂) will occur; ensure proper venting.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C). Monitor via HPLC or TLC. The carboxylic acid should disappear; the nitrile peak (IR ~2230 cm⁻¹) should remain intact.

  • Quench: Cool back to 0°C. Carefully quench with Methanol (MeOH) until gas evolution ceases.

  • Workup: Concentrate in vacuo. Redissolve in Ethyl Acetate (EtOAc) and wash with saturated NaHCO₃ and Brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Applications in Drug Discovery[6]

Benzoxaborole Synthesis (Tavaborole Analogs)

The primary utility of 2-chloro-6-(hydroxymethyl)benzonitrile is as a scaffold for benzoxaboroles . The hydroxyl group facilitates the formation of the oxaborole ring, while the nitrile can be hydrolyzed or reduced.

  • Mechanism: The chlorine atom is replaced by a boron moiety (via Miyaura borylation). The hydroxymethyl group then cyclizes onto the boron atom to form the stable oxaborole ring.

  • Relevance: This mimics the core structure of Tavaborole (Kerydin) , an FDA-approved antifungal for onychomycosis that targets fungal leucyl-tRNA synthetase.

Isoindolinone Formation

The molecule undergoes cyclization to form isoindolin-1-ones (phthalimidines), which are pharmacophores in antipsychotics and anxiolytics.

  • Pathway: Acid-catalyzed hydrolysis of the nitrile leads to an amide, which cyclizes with the hydroxymethyl group (with loss of water) to close the lactam ring.

Reactivity Map

Reactivity Core 2-Chloro-6-(hydroxymethyl) benzonitrile Path1 1. Pin2B2, Pd Catalyst 2. Acidic Workup Core->Path1 Path2 Acidic Hydrolysis (H2SO4/H2O) Core->Path2 Path3 Oxidation (Dess-Martin or PCC) Core->Path3 Product1 7-Chloro-1,3-dihydro-1-hydroxy- 2,1-benzoxaborole (Tavaborole Analog) Path1->Product1 Borylation & Cyclization Product2 4-Chloro-isoindolin-1-one (Lactam Scaffold) Path2->Product2 Cyclodehydration Product3 2-Chloro-6-formylbenzonitrile Path3->Product3 Aldehyde Formation

Caption: Divergent synthetic applications leading to benzoxaboroles and isoindolinones.

Safety & Handling (SDS Summary)

While specific toxicological data for this intermediate is limited, handling protocols should default to those for halogenated benzonitriles and benzyl alcohols .

Hazard ClassDescriptionPrecaution
Acute Toxicity Nitriles can liberate cyanide ions metabolically.Do not ingest. Work in a well-ventilated fume hood.
Skin/Eye Irritant Benzyl alcohols are known irritants; alkyl halides (precursors) are lachrymators.Wear nitrile gloves, safety goggles, and a lab coat.
Reactivity Incompatible with strong oxidizers and strong acids (risk of hydrolysis).Store in a cool, dry place under inert atmosphere (N₂).

References

  • Kinzel, T., et al. (2010).[2] A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles. Journal of the American Chemical Society. (Context: Palladium catalysis in related benzonitrile systems).

  • Bristol-Myers Squibb Company. (2015). Compounds useful as immunomodulators.[2] WO2015160641A2. (Context: Explicit synthesis of 2-chloro-6-(hydroxymethyl)benzonitrile via BH3 reduction).

  • Anacor Pharmaceuticals. (2006). Boron-containing small molecules as anti-inflammatory agents. US Patent Application for Tavaborole analogs.[3] (Context: General chemistry of benzoxaborole formation from hydroxymethyl-benzonitriles).

  • Baker, S. J., et al. (2006). Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690). Journal of Medicinal Chemistry. (Context: Validation of the oxaborole pharmacophore).

Sources

Foundational

Overcoming Solubility Bottlenecks in Immunomodulator Synthesis: A Technical Guide to 2-Chloro-6-(hydroxymethyl)benzonitrile

Executive Summary The development of small-molecule immunomodulators, particularly those targeting the PD-1/PD-L1 immune checkpoint pathway, relies heavily on the efficient synthesis of highly functionalized aromatic int...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule immunomodulators, particularly those targeting the PD-1/PD-L1 immune checkpoint pathway, relies heavily on the efficient synthesis of highly functionalized aromatic intermediates[1]. One such critical building block is 2-chloro-6-(hydroxymethyl)benzonitrile . While chemically vital for downstream cross-coupling and functionalization, this intermediate presents severe handling challenges due to its poor solubility in standard organic solvents.

This whitepaper provides an in-depth technical analysis of the physicochemical properties governing the solubility of 2-chloro-6-(hydroxymethyl)benzonitrile. By examining the causality behind its crystallization behavior and chromatographic anomalies (such as "flattened peaks" during silica gel purification), we establish self-validating protocols for its synthesis, isolation, and purification[2].

Mechanistic Context: The PD-1/PD-L1 Pathway

To understand the value of this intermediate, it is essential to contextualize its role in drug discovery. Chronic antigen stimulation, such as that occurring in the tumor microenvironment, leads to T-cell "exhaustion," characterized by the upregulation of the Programmed Death-1 (PD-1) receptor[3]. When bound by its ligand, PD-L1, inhibitory signals suppress T-cell proliferation and cytolytic activity. Small molecules derived from 2-chloro-6-(hydroxymethyl)benzonitrile are engineered to sterically block this protein-protein interaction, thereby restoring immune function[3].

PD1_Pathway TumorCell Tumor Cell (Expresses PD-L1) Interaction PD-1 / PD-L1 Binding TumorCell->Interaction TCell T-Cell (Expresses PD-1) TCell->Interaction Exhaustion T-Cell Exhaustion (Immune Evasion) Interaction->Exhaustion  Pathogenic Signal Inhibitor Small Molecule Inhibitor (Derived from Intermediate) Inhibitor->Interaction  Blockade Activation T-Cell Activation (Tumor Clearance) Inhibitor->Activation  Restores

Figure 1: Mechanism of action for PD-1/PD-L1 small-molecule inhibitors derived from the target intermediate.

Physicochemical Profiling & Causality of Poor Solubility

The molecular architecture of 2-chloro-6-(hydroxymethyl)benzonitrile consists of a rigid aromatic core substituted with three distinct functional groups:

  • Nitrile (-CN): A strong dipole and hydrogen-bond acceptor.

  • Hydroxymethyl (-CH₂OH): A potent hydrogen-bond donor and acceptor.

  • Chloro (-Cl): A lipophilic, electron-withdrawing moiety.

The Causality of the "Flattened Peak"

During standard normal-phase chromatography (e.g., using 0–100% ethyl acetate in hexanes), researchers frequently observe that this compound elutes as a highly broadened or "flattened" peak[2].

Why does this happen? The combination of the nitrile and hydroxymethyl groups facilitates intense intermolecular hydrogen bonding, resulting in a high crystal lattice energy. When the crude mixture is loaded onto a silica column in a relatively non-polar solvent system (like hexanes), the compound rapidly reaches its solubility limit and precipitates onto the stationary phase. As the mobile phase continues to flow, the precipitated solid only marginally redissolves, causing it to bleed slowly off the column over a massive elution volume.

Table 1: Empirical Solubility Profile in Organic Solvents

To design effective workflows, we must map the compound's solubility against the dielectric constants (ε) and hydrogen-bonding capacities of common organic solvents.

SolventDielectric Constant (ε)Solubility TierMechanistic Rationale
Hexanes 1.89Poor Lacks the polarity and H-bond accepting capability to disrupt the crystal lattice.
Ethyl Acetate 6.02Moderate-Poor Insufficient to maintain high-concentration solvation; leads to on-column precipitation[2].
Tetrahydrofuran (THF) 7.52High Cyclic ether oxygen acts as an excellent H-bond acceptor for the hydroxymethyl proton.
Dichloromethane (DCM) 8.93Moderate Provides adequate solvation for the lipophilic chlorinated aromatic ring.
Dimethyl Sulfoxide (DMSO) 46.70Very High Strong dipole moment completely disrupts intermolecular hydrogen bonding.

Self-Validating Experimental Protocols

To mitigate solubility bottlenecks, the following methodologies have been engineered to ensure high-fidelity synthesis and purification.

Protocol A: Chemoselective Synthesis via Borane Reduction

This protocol details the reduction of 3-chloro-2-cyanobenzoic acid to 2-chloro-6-(hydroxymethyl)benzonitrile. Tetrahydrofuran (THF) is strictly mandated as the solvent because it solubilizes the starting material and coordinates with the borane reagent, preventing premature precipitation.

Step-by-Step Methodology:

  • Dissolution: Suspend 3-chloro-2-cyanobenzoic acid (500 mg, 2.75 mmol) in anhydrous THF (15 mL) under an inert nitrogen atmosphere. Cool the reaction vessel to 0 °C using an ice bath to control the exothermic reduction[2].

  • Reagent Addition: Slowly add Borane-THF complex (2.75 mL of a 2.0 M solution, 5.51 mmol) dropwise. Causality: Borane is highly chemoselective for carboxylic acids over nitriles, ensuring the -CN group remains intact.

  • Self-Validating Milestone (Monitoring): Stir the reaction for 5 hours. Pull a 10 µL aliquot, quench with methanol, and analyze via HPLC. A typical profile at this stage will show approximately 39% product and 58% unreacted starting material[2].

  • Re-dosing: Based on the HPLC validation, add a second equivalent of Borane-THF complex (2.75 mL, 5.51 mmol) and allow the reaction to proceed until complete consumption of the starting material is observed.

  • Quenching & Isolation: Carefully quench the reaction with methanol to destroy excess borane. Remove the THF solvent via rotary evaporation to yield the crude product as a residue.

Protocol B: Advanced Chromatographic Purification

To overcome the "flattened peak" phenomenon observed with direct liquid injection in ethyl acetate/hexanes[2], a solid-loading technique must be employed.

Step-by-Step Methodology:

  • Solid Loading Preparation: Dissolve the crude residue completely in a highly solubilizing solvent (e.g., THF or a 10% MeOH/DCM mixture). Add silica gel (approximately 3x the mass of the crude residue) directly to the flask.

  • Solvent Evaporation: Evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Causality: This disperses the compound over a massive surface area, preventing localized precipitation and bypassing the liquid solubility limit.

  • Column Equilibration: Pack a 40g silica gel column and equilibrate with 100% hexanes. Load the dry silica-adsorbed compound onto the top of the column.

  • Elution Strategy: Run a gradient of 0–100% ethyl acetate in hexanes. Because the compound is pre-dispersed, it will partition into the mobile phase more uniformly, sharpening the elution band.

  • Recovery: Pool the fractions containing the product and remove the solvent in vacuo to isolate 2-chloro-6-(hydroxymethyl)benzonitrile as a pure white solid (Expected yield: ~38%)[2].

Purification_Workflow Start Crude Residue (Post-Reaction) Assess Evaluate Loading Strategy Start->Assess LiquidLoad Liquid Injection (EtOAc/Hexanes) Assess->LiquidLoad  Standard Method SolidLoad Solid Loading (Pre-adsorb on Silica) Assess->SolidLoad  Optimized Method Failure On-Column Precipitation (Flattened Peak / Tailing) LiquidLoad->Failure Success Uniform Partitioning (Sharp Elution Band) SolidLoad->Success Isolate Isolate Pure White Solid Success->Isolate

Figure 2: Decision tree and workflow for overcoming the chromatographic flattening of poorly soluble intermediates.

Conclusion

The successful synthesis and purification of 2-chloro-6-(hydroxymethyl)benzonitrile require a fundamental understanding of its physicochemical properties. By recognizing that its poor solubility in non-polar solvents is an inherent consequence of its strong intermolecular hydrogen bonding, scientists can proactively adapt their workflows. Utilizing chemoselective reagents in highly coordinating solvents (like THF) and employing solid-loading chromatographic techniques ensures that this critical immunomodulatory building block can be isolated with high purity and structural integrity.

References

  • WO2015160641A2 - Compounds useful as immunomodulators Source: Google Patents URL
  • Source: Googleapis.com (Patent PDF Text)

Sources

Exploratory

2-Chloro-6-(hydroxymethyl)benzonitrile pharmaceutical intermediates

The following technical guide details the chemical profile, synthesis, and pharmaceutical utility of 2-Chloro-6-(hydroxymethyl)benzonitrile , a specialized intermediate used in the development of next-generation immunomo...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical profile, synthesis, and pharmaceutical utility of 2-Chloro-6-(hydroxymethyl)benzonitrile , a specialized intermediate used in the development of next-generation immunomodulators and boron-based therapeutics.

Executive Summary

2-Chloro-6-(hydroxymethyl)benzonitrile (C₈H₆ClNO) is a high-value aromatic building block characterized by a 1,2,3-trisubstituted benzene core. Its strategic importance lies in the orthogonal reactivity of its functional groups: a nitrile (–CN) for heterocycle formation, a primary alcohol (–CH₂OH) for cyclization or coupling, and a chlorine atom (–Cl) serving as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura).

This intermediate is critical in the synthesis of PD-1/PD-L1 inhibitors (immunomodulators) and serves as a structural scaffold for benzoxaborole pharmacophores, a class of drugs known for their antifungal and anti-inflammatory properties (e.g., Tavaborole, Crisaborole).

Chemical Profile & Identity

PropertySpecification
Chemical Name 2-Chloro-6-(hydroxymethyl)benzonitrile
Synonyms 3-Chloro-2-cyanobenzyl alcohol; 2-Cyano-3-chlorobenzyl alcohol
Molecular Formula C₈H₆ClNO
Molecular Weight 167.59 g/mol
Physical State Pale orange to off-white solid
Solubility Soluble in THF, DMSO, Ethyl Acetate; Sparingly soluble in water
Key Functional Groups Nitrile (C-1), Chlorine (C-2), Hydroxymethyl (C-6)
CAS Number Referenced in patents as intermediate; related to CAS 1240256-42-5 series

Synthetic Pathways (The "How")

The synthesis of 2-Chloro-6-(hydroxymethyl)benzonitrile requires chemoselective reduction strategies to preserve the nitrile group while reducing a carboxylic acid or ester precursor.

Route A: Chemoselective Reduction (Preferred)

This route utilizes 3-chloro-2-cyanobenzoic acid as the starting material. The carboxylic acid is selectively reduced to the alcohol using a Borane-Tetrahydrofuran (BH₃·THF) complex.[1][2] This method is favored in pharmaceutical manufacturing due to its high selectivity and yield.

  • Precursor: 3-Chloro-2-cyanobenzoic acid (or Ethyl 3-chloro-2-cyanobenzoate).

  • Reagent: Borane-THF complex (1.0 M in THF).

  • Conditions: 0°C to Room Temperature, inert atmosphere (N₂).[1]

  • Mechanism: The borane coordinates with the carbonyl oxygen of the carboxylic acid, facilitating hydride transfer. The nitrile group remains intact under controlled temperatures (0–25°C), avoiding over-reduction to the amine.

Route B: Functionalization of Toluene Derivatives (Alternative)

An alternative industrial route involves the radical halogenation of 2-chloro-6-methylbenzonitrile .

  • Radical Bromination: Reaction with N-Bromosuccinimide (NBS) and AIBN to form 2-chloro-6-(bromomethyl)benzonitrile.

  • Hydrolysis: Nucleophilic substitution of the bromide with water/hydroxide to yield the hydroxymethyl group.

  • Note: This route is less preferred for high-purity applications due to potential over-bromination and hydrolysis byproducts.

Visualization: Synthesis Workflow

SynthesisPath Start 3-Chloro-2-cyanobenzoic Acid (Precursor) Intermediate Boronate Intermediate Start->Intermediate Activation (0°C) Reagent BH3·THF Complex (Selective Reductant) Reagent->Intermediate Product 2-Chloro-6-(hydroxymethyl)benzonitrile (Target) Intermediate->Product Reduction (RT, 5h)

Caption: Chemoselective reduction pathway preserving the nitrile moiety while converting the carboxylic acid to the primary alcohol.

Pharmaceutical Applications (The "Why")

Immunomodulators (PD-1/PD-L1 Inhibitors)

This intermediate is explicitly cited in the synthesis of macrocyclic peptides and small molecules designed to inhibit the PD-1/PD-L1 signaling pathway. The 2-chloro-6-(hydroxymethyl)benzonitrile motif serves as a "warhead" or linker:

  • Cyclization: The hydroxymethyl and nitrile groups facilitate macrocyclization, locking the molecule into a bioactive conformation that binds to the PD-L1 surface.

  • Coupling: The chlorine atom allows for Suzuki coupling to biaryl systems (e.g., biphenyl fragments) common in immunomodulator design.

Benzoxaborole Scaffolds

The structural arrangement (1-CN, 2-Cl, 6-CH₂OH) is a retrosynthetic precursor to benzoxaboroles .

  • Mechanism: Replacing the chlorine with a boron moiety (via Miyaura borylation) allows the boron to interact with the hydroxymethyl oxygen, forming the oxaborole ring.

  • Utility: This scaffold is central to drugs like Tavaborole (antifungal) and Crisaborole (anti-inflammatory), where the benzoxaborole ring targets tRNA synthetase or phosphodiesterase enzymes.

Visualization: Downstream Utility

Applications Core 2-Chloro-6-(hydroxymethyl) benzonitrile PD1 PD-1/PD-L1 Inhibitors (Immunotherapy) Core->PD1 Macrocyclization Benzox Benzoxaborole Drugs (Antifungals/Anti-inflammatories) Core->Benzox Borylation & Ring Closure Suzuki Biaryl Coupling (Suzuki-Miyaura) Core->Suzuki Cl-displacement

Caption: Divergent utility of the intermediate in immunomodulation and boron-based drug discovery.

Experimental Protocol: Chemoselective Reduction

Objective: Synthesize 2-Chloro-6-(hydroxymethyl)benzonitrile from 3-chloro-2-cyanobenzoic acid.

Reagents:

  • 3-Chloro-2-cyanobenzoic acid (1.0 equiv)

  • Borane-THF complex (1.0 M solution, 2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • 1.5N Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)[2][3]

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen (N₂). Add 3-chloro-2-cyanobenzoic acid (e.g., 500 mg, 2.75 mmol) and anhydrous THF (15 mL).

  • Activation: Cool the solution to 0°C using an ice bath. Ensure the system remains under positive N₂ pressure.

  • Addition: Add BH₃·THF complex (5.5 mL, 5.5 mmol) dropwise over 20 minutes via a syringe pump to control exotherm.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 5 hours.

    • Monitoring: Check progress via HPLC or TLC (Mobile Phase: 40% EtOAc/Hexanes). Look for the disappearance of the acid peak.

  • Quenching: Cool the mixture back to 0°C. Carefully quench by dropwise addition of Methanol (to destroy excess borane) followed by water.

  • Work-up: Evaporate THF under reduced pressure. Dilute the residue with EtOAc and wash with saturated NaHCO₃ and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Petroleum Ether).

  • Yield: Expected yield is 60–70% . Product appears as a pale orange/off-white solid.

References

  • Bristol-Myers Squibb Company. (2015). Compounds Useful as Immunomodulators. WO2015160641A2. World Intellectual Property Organization.

    • Citation for synthesis protocol and applic
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1] A New Palladium Precatalyst Allows for the Efficient Synthesis of 5-Membered Heterocycles. Journal of the American Chemical Society, 132(40), 14073-14075.[1]

    • Citation for cross-coupling methodologies relevant to the chloro-handle.
  • Baker, S. J., et al. (2011). Therapeutic potential of boron-containing compounds. Future Medicinal Chemistry, 3(10), 1275-1288.

    • Grounding for benzoxaborole pharmacophore applic

Sources

Foundational

Strategic Integration of Polysubstituted Benzonitrile Derivatives in Modern Drug Discovery

Executive Summary The benzonitrile moiety has evolved from a simple synthetic intermediate to a high-value pharmacophore in modern medicinal chemistry.[1] Once viewed with caution due to toxicity misconceptions, the nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzonitrile moiety has evolved from a simple synthetic intermediate to a high-value pharmacophore in modern medicinal chemistry.[1] Once viewed with caution due to toxicity misconceptions, the nitrile group (–CN) is now recognized as a potent bioisostere for carbonyls, hydroxyls, and halogens, offering unique electronic tuning and metabolic shielding properties. This technical guide provides a rigorous analysis of polysubstituted benzonitriles, detailing their physicochemical advantages, robust synthetic protocols, and strategic application in FDA-approved therapeutics.

The Nitrile Pharmacophore: Physicochemical & Biological Rationale

The "Cyano Effect" in Ligand Design

The nitrile group is distinct due to its linear geometry (sp hybridization), small steric volume (approximately 1/8th of a methyl group), and significant dipole moment (~3.9 D). These properties allow it to penetrate narrow hydrophobic pockets while engaging in specific polar interactions.

  • Bioisosterism: The –CN group serves as a bioisostere for:

    • Carbonyls (C=O): Similar dipole and H-bond acceptor capabilities but metabolically more stable against reduction.

    • Halogens (Cl, Br): Similar lipophilicity modulation but with added polar interaction potential.

    • Hydroxyls (-OH): Acts as a hydrogen bond acceptor (HBA) without acting as a donor, useful for permeating membranes where H-bond donors can be a liability.

Thermodynamics of Binding

A critical, often overlooked advantage of the nitrile group is the entropic gain upon binding.

  • Water Displacement: The high dipole of the nitrile can displace "unhappy" (high-energy) water molecules from a hydrophobic binding pocket.

  • Enthalpic Contributions: The nitrogen lone pair acts as a weak H-bond acceptor, interacting with backbone amides, Serine hydroxyls, or Arginine guanidinium groups.

Metabolic Shielding

Polysubstitution on the benzonitrile core is not merely for potency; it is a stability strategy. The electron-withdrawing nature of the cyano group lowers the electron density of the aromatic ring, deactivating it toward Cytochrome P450-mediated oxidative metabolism (epoxidation/hydroxylation).

Synthetic Architectures: Robust Construction of the Core

While traditional methods like the Sandmeyer reaction or Rosenmund-von Braun synthesis remain valid, they suffer from harsh conditions and toxic reagents (CuCN at high temps). Modern drug discovery demands scalable, "green" catalytic cycles.

Comparative Analysis of Cyanation Sources
ReagentToxicityAtom EconomyIndustry UtilityKey Constraint
Zn(CN)₂ HighModerateHighRequires stoichiometric Zn disposal; toxic waste.
TMSCN ModerateLowModerateVolatile; expensive for large scale.
K₄[Fe(CN)₆] Low High Preferred Non-toxic solid; slow release of CN⁻ prevents catalyst poisoning.
CuCN HighHighLow (Legacy)Harsh conditions (>150°C); difficult workup.
Protocol: Pd-Catalyzed Cyanation using K₄[Fe(CN)₆]

Rationale: This protocol utilizes a non-toxic cyanide source and a slow-release mechanism to prevent catalyst deactivation, ensuring high yields for polysubstituted substrates.

Reagents & Materials:

  • Substrate: Polysubstituted aryl bromide (1.0 equiv)

  • Source: Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆][2]·3H₂O) (0.5 equiv)

  • Catalyst: Pd(OAc)₂ (1-2 mol%)

  • Ligand: XPhos or dppf (2-4 mol%)

  • Base: Na₂CO₃ (1.0 equiv)

  • Solvent: DMAc/Water (10:1 ratio) - Water is critical for dissolving the ferrocyanide.

Step-by-Step Methodology:

  • Charge: In a glovebox or under Argon flow, charge a reaction vial with the aryl bromide (1.0 mmol), K₄[Fe(CN)₆]·3H₂O (0.5 mmol), Na₂CO₃ (1.0 mmol), and the Pd-ligand complex.

  • Solvate: Add degassed DMAc (2.0 mL) and deionized water (0.2 mL).

  • Cycle: Seal the vessel and heat to 100°C for 12 hours. The slow thermal release of cyanide ions from the ferrocyanide complex matches the turnover rate of the palladium cycle.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (3x) to remove inorganic salts.

  • Purification: Dry organic phase over MgSO₄, concentrate, and purify via silica gel chromatography. Note: Nitriles are polar; adjust gradient accordingly.

Mechanism of Action (Visualization)

The following diagram illustrates the catalytic cycle, highlighting the "slow-release" advantage of the ferrocyanide source.

CyanationCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Ar-Pd-CN) OxAdd->TransMet + CN- RedElim Reductive Elimination (Ar-CN Product) TransMet->RedElim RedElim->Pd0 - Product FeSource K4[Fe(CN)6] Slow Release Source FeSource->TransMet Slow Release of CN-

Figure 1: Palladium-catalyzed cyanation cycle utilizing a slow-release ferrocyanide source to prevent catalyst poisoning.

Strategic Case Studies in Drug Design

Rilpivirine (Edurant): Conformational Flexibility

Rilpivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used for HIV treatment.[3]

  • Structure: A diarylpyrimidine (DAPY) core featuring a benzonitrile wing.

  • Role of Nitrile:

    • Electronic: The nitrile draws electron density, optimizing the pi-stacking interaction with the highly conserved Tyr181 residue in the viral binding pocket.

    • Solubility: It improves the water solubility profile compared to a halogen equivalent while maintaining lipophilic contacts.

    • Flexibility: The linear nitrile allows the molecule to "wiggle" and adapt to mutations in the binding pocket (K103N mutation), preserving potency where rigid analogs fail.

Letrozole (Femara): Specificity in Enzyme Inhibition

Letrozole is a Type II aromatase inhibitor for breast cancer.

  • Structure: Contains two benzonitrile rings connected by a triazole.

  • Role of Nitrile:

    • Metabolic Stability: The 4-cyanophenyl groups are resistant to the oxidative metabolism that typically degrades the natural substrate (androstenedione).

    • Binding Affinity: The nitriles mimic the carbonyl oxygen of the steroid substrate, anchoring the drug in the hydrophobic access channel of the CYP19A1 enzyme.

Safety & Metabolism: The Cyanide Myth

A common misconception in early-stage discovery is the risk of cyanide release. It is crucial to distinguish between aliphatic and aromatic nitriles.

  • Aliphatic Nitriles (Risk): Compounds with an alpha-proton (e.g., R-CH(CN)-R) can undergo hydroxylation at the alpha-carbon, leading to an unstable cyanohydrin that spontaneously decomposes to release cyanide (HCN).

  • Aromatic Nitriles (Safe): Benzonitriles lack this alpha-proton. The aromatic C-CN bond is extremely robust (approx. 130 kcal/mol). Metabolism proceeds via:

    • Ring Hydroxylation: Catalyzed by CYP450, leaving the nitrile intact.

    • Hydrolysis (Rare): Slow conversion to amide/carboxylic acid by nitrilases, usually a clearance pathway rather than a toxicity liability.

Metabolic Fate Decision Tree

Metabolism Start Benzonitrile Derivative CYP CYP450 Oxidation Start->CYP Nitrilase Nitrilase/Amidase Start->Nitrilase Cyanide Free Cyanide Release Start->Cyanide NO (Blocked) RingOH Ring Hydroxylation (Main Pathway - Safe) CYP->RingOH Amide Benzamide (Minor Pathway) Nitrilase->Amide Acid Benzoic Acid (Excretion) Amide->Acid

Figure 2: Metabolic pathways of benzonitriles. Note the absence of direct cyanide release, contrasting with aliphatic nitriles.[4][5]

References

  • Fleming, F. F., et al. (2010). "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry.

  • Schareina, T., et al. (2004). "A state-of-the-art procedure for the palladium-catalyzed cyanation of aryl bromides." Chemistry – A European Journal.

  • Janssen, P. A., et al. (2005). "The discovery of rilpivirine: a potent, second-generation non-nucleoside reverse transcriptase inhibitor." Journal of Medicinal Chemistry.

  • U.S. Food and Drug Administration. (2021). "Novel Drug Approvals for 2021."

  • Obach, R. S., et al. (2008). "The pharmacokinetics and metabolism of the nitrile-containing drug, CP-690,550." Drug Metabolism and Disposition.

Sources

Exploratory

Advanced Synthesis of Benzonitrile Intermediates for Immunomodulatory Therapeutics

Strategic Rationale: The Nitrile Pharmacophore in Immunomodulation[1] In the design of modern immunomodulators—specifically Small Molecule Inhibitors (SMIs) targeting the JAK/STAT pathway, PDE4, or BTK—the benzonitrile m...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale: The Nitrile Pharmacophore in Immunomodulation[1]

In the design of modern immunomodulators—specifically Small Molecule Inhibitors (SMIs) targeting the JAK/STAT pathway, PDE4, or BTK—the benzonitrile moiety is not merely a structural spacer; it is a critical functional pharmacophore.

Bioisosterism and Binding Kinetics

From a medicinal chemistry perspective, the cyano group (-C≡N) functions as a robust carbonyl bioisostere . Unlike carbonyls, nitriles are resistant to oxidative metabolism (CYP450) and hydrolysis in neutral physiological media.

  • Hydrogen Bonding: The nitrogen lone pair acts as a weak hydrogen bond acceptor (HBA) within the ATP-binding pockets of kinases. For example, in JAK inhibition, the nitrile often interacts with the backbone NH of residues in the hinge region (e.g., Leucine or Valine) or specific serine side chains.

  • Electronic Modulation: The strong electron-withdrawing nature of the cyano group ($ \sigma_p \approx 0.66 $) lowers the pKa of adjacent protons, potentially enhancing the solubility of the parent molecule or influencing the binding affinity of neighboring pi-systems (Ar-Ar interactions).

Case Study: Structural Precedence
  • Crisaborole (PDE4 Inhibitor): Utilizes a 4-cyanophenoxy motif. The nitrile is essential for orienting the molecule within the PDE4 active site via hydrophobic and polar interactions.

  • Ruxolitinib/Baricitinib (JAK Inhibitors): While utilizing pyrrolo[2,3-d]pyrimidines, the synthetic logic often employs nitrile-bearing intermediates to establish the requisite polarity and metabolic stability early in the synthetic route.

Synthetic Architecture: Transitioning from Stoichiometric to Catalytic

Historically, the Rosenmund-von Braun reaction (Ar-X + CuCN at >200°C) was the standard. However, this method is chemically inefficient for complex immunomodulators due to harsh thermal conditions that degrade sensitive heterocycles.

Modern Standard: Palladium-catalyzed cyanation (Ar-X + Zn(CN)₂). This approach operates under milder conditions (80–120°C) and tolerates functional groups critical for immunomodulators (amines, amides, boronic esters).

Comparative Methodology
FeatureRosenmund-von BraunPd-Catalyzed (Zn(CN)₂)Green Catalytic (K₄[Fe(CN)₆])
Cyanide Source CuCN (Stoichiometric)Zn(CN)₂ (0.5–0.6 equiv)K₄[Fe(CN)₆] (Non-toxic solid)
Temperature 180°C – 220°C80°C – 120°C100°C – 140°C
Solvent DMF, NMP, PyridineDMF, DMAC (anhydrous)NMP/Water, Dioxane/Water
Purification Difficult (Cu removal)Moderate (Zn/Pd removal)Easy (Aqueous extraction)
Suitability Simple Aryl HalidesComplex HeterocyclesLate-Stage Functionalization

Detailed Protocol: Pd-Catalyzed Cyanation of a Heteroaryl Bromide[2]

This protocol describes the conversion of a functionalized heteroaryl bromide (a common JAK inhibitor intermediate) to its corresponding nitrile. This workflow prioritizes safety and impurity control .

Reaction Mechanism (The Catalytic Cycle)

The reaction proceeds via a Pd(0)/Pd(II) cycle. The use of Zinc Cyanide is strategic; it releases cyanide ions slowly, preventing catalyst poisoning (saturation of Pd coordination sites by -CN).

PdCyanation cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd + Ar-Br TransMet Transmetallation Ar-Pd(II)-CN OxAdd->TransMet + Zn(CN)2 - ZnBr(CN) RedElim Reductive Elimination Ar-CN + Pd(0) TransMet->RedElim RedElim->Pd0 Reagents Reagents: Pd2(dba)3 dppf (Ligand) Zn(CN)2 Zn (dust) Reagents->Pd0

Figure 1: The catalytic cycle for Palladium-catalyzed cyanation using Zinc Cyanide. Note the transmetallation step is the critical rate-determining factor where Zinc facilitates the transfer of the cyano group.

Experimental Workflow

Reagents:

  • Substrate: 1-bromo-4-(heteroaryl)benzene derivative (10.0 mmol)

  • Cyanide Source: Zinc Cyanide (Zn(CN)₂) (6.0 mmol, 0.6 equiv)

  • Catalyst: Pd₂(dba)₃ (2.0 mol%)

  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4.0 mol%)

  • Additive: Zinc Dust (20 mg) – Critical for keeping Pd in active (0) state.

  • Solvent: DMAC (Dimethylacetamide) – Must be degassed and anhydrous.

Step-by-Step Procedure:

  • Inert Setup: Charge a dried Schlenk flask or 3-neck RBF with the aryl bromide, Zn(CN)₂, Pd₂(dba)₃, dppf, and Zn dust. Evacuate and backfill with Nitrogen (

    
    ) three times.
    
    • Why? Oxygen causes homocoupling of the aryl halide and deactivates the phosphine ligand.

  • Solvation: Add anhydrous DMAC via syringe under

    
     flow. The concentration should be approximately 0.2 M to 0.5 M.
    
  • Thermal Activation: Heat the mixture to 120°C for 4–6 hours.

    • Monitoring: Monitor via HPLC. The reaction is complete when the starting aryl bromide is <1.0%.

  • Quenching (Critical Safety Step): Cool the reaction to room temperature. Dilute with EtOAc.

    • Safety: Add 10% aqueous Ammonium Hydroxide (

      
      ) or dilute Sodium Hypochlorite (
      
      
      
      ) to the aqueous wash to quench any residual free cyanide.
  • Workup: Filter the biphasic mixture through a pad of Celite to remove Zinc salts and Palladium black. Wash the organic layer with water (3x) and brine (1x).

  • Scavenging: Treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) for 2 hours to remove residual Pd to <10 ppm (ICH Q3D guidelines).

Quality Control & Impurity Profiling

In immunomodulator synthesis, "silent" impurities can trigger off-target immune responses.

Common Impurities
  • Homocoupling (Ar-Ar): Result of O₂ ingress or insufficient Zn(CN)₂.

  • De-halogenation (Ar-H): Result of excessive heating or hydride sources in the solvent.

  • Amide Hydrolysis (Ar-CONH₂): Occurs if the workup is too acidic or if the nitrile is exposed to strong bases at high temperatures.

Process Flow Diagram

ProcessFlow Start Reaction Complete (HPLC >99%) Quench Oxidative Quench (Dilute NaOCl/NH4OH) Start->Quench Safety Filter Celite Filtration (Remove Zn salts) Quench->Filter Clarification Scavenge Pd Scavenging (Thiol Silica) Filter->Scavenge Heavy Metal Control Crystallize Crystallization (EtOH/Heptane) Scavenge->Crystallize Purification Final Pure Benzonitrile Intermediate Crystallize->Final

Figure 2: Downstream processing workflow emphasizing safety (cyanide quenching) and purity (metal scavenging).

References

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium hexacyanoferrate(II)—a new, mild, and effective cyanation agent for the palladium-catalyzed cyanation of aryl halides. Chemical Communications, (12), 1388-1389. [Link]

  • Cohen, D. T., Buchwald, S. L. (2015). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides.[1] Organic Letters, 17(2), 202-205. [Link]

  • Anbarasan, P., Schareina, T., & Beller, M. (2011). Recent advances in the palladium-catalyzed cyanation of aryl halides. Chemical Society Reviews, 40(10), 5049-5067. [Link]

  • U.S. Food and Drug Administration (FDA). (2016). Crisaborole (Eucrisa) Prescribing Information. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Functionalization of Hydroxymethyl Group in 2-Chloro-6-Substituted Benzonitriles

This Application Note is designed for medicinal chemists and process scientists involved in the synthesis of immunomodulators (e.g., PD-1/PD-L1 inhibitors) and boron-based therapeutics. It details the strategic functiona...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process scientists involved in the synthesis of immunomodulators (e.g., PD-1/PD-L1 inhibitors) and boron-based therapeutics. It details the strategic functionalization of 2-chloro-6-(hydroxymethyl)benzonitrile , a sterically congested and electronically deactivated scaffold.

Executive Summary & Chemical Context

The 2-chloro-6-(hydroxymethyl)benzonitrile scaffold is a high-value intermediate, most notably utilized in the synthesis of PD-1/PD-L1 inhibitors (immunomodulators) and as a precursor for benzoxaborole antifungals/anti-inflammatories.

The Challenge: The "Ortho-Ortho" Effect

Functionalizing the hydroxymethyl group in this system is non-trivial due to the 2,6-disubstitution pattern:

  • Steric Hindrance: The hydroxymethyl group is flanked by a Chlorine atom and a Cyano group. This creates a "steric wall" that retards nucleophilic attack on the benzylic carbon and hinders the approach of bulky protecting groups or oxidants.

  • Electronic Deactivation: The electron-withdrawing nature of the nitrile (-CN) and chlorine (-Cl) groups renders the benzylic position less electron-rich, affecting the stability of carbocation intermediates (e.g., in

    
     reactions) and altering the pKa of the hydroxyl proton.
    
  • Chemoselectivity: Reagents must be selected to avoid hydrolyzing the nitrile group or displacing the aryl chloride, unless intended.

Reaction Landscape & Strategic Pathways

The following decision tree illustrates the four primary functionalization workflows available for this scaffold.

ReactionLandscape cluster_0 Key Applications Start 2-Chloro-6-(hydroxymethyl) benzonitrile Aldehyde 2-Chloro-6-formyl benzonitrile Start->Aldehyde Oxidation (MnO2 or Swern) Bromide 2-Chloro-6-(bromomethyl) benzonitrile Start->Bromide Activation (PBr3 or CBr4/PPh3) Ether Benzyl Ether (PD-1 Inhibitor Core) Start->Ether Etherification (Mitsunobu or SN2) Borole Benzoxaborole (Scaffold Morphing) Bromide->Borole Borylation & Cyclization

Figure 1: Divergent synthesis pathways from the hydroxymethyl core. Blue: Starting Material; Red: Oxidation; Yellow: Activation; Green: Drug Coupling.

Detailed Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (Self-Validating)

Context: If the starting material is not commercially available, it is synthesized via the chemoselective reduction of 3-chloro-2-cyanobenzoic acid.

Mechanism: Borane-THF complex selectively reduces the carboxylic acid in the presence of the nitrile and aryl chloride.

Materials:

  • 3-chloro-2-cyanobenzoic acid (1.0 eq)

  • Borane-THF complex (1.0 M solution, 2.0 eq)

  • Anhydrous THF (Solvent)

  • Methanol (Quenching)

Step-by-Step Methodology:

  • Setup: Charge an oven-dried 3-neck round-bottom flask (RBF) with 3-chloro-2-cyanobenzoic acid and anhydrous THF (0.2 M concentration) under Nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice/water bath. Critical: Control exotherm in the next step.

  • Addition: Add Borane-THF complex dropwise via a pressure-equalizing addition funnel over 30 minutes. Maintain internal temperature <5 °C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–5 hours .

    • Checkpoint: Monitor by HPLC/TLC. The acid peak should disappear. If starting material remains (>5%), cool to 0 °C and add an additional 0.5 eq of Borane-THF.

  • Quench: Cool to 0 °C. Carefully add Methanol dropwise until gas evolution (H2) ceases.

  • Workup: Concentrate under reduced pressure. Dissolve residue in Ethyl Acetate (EtOAc), wash with 1M HCl (to break boron complexes), saturated ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    , and brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Expected Yield: 85–95% Data Validation:


 NMR (400 MHz, 

) should show a doublet/singlet for -CH2OH at ~4.80 ppm.
Protocol B: Activation to Benzyl Bromide (The "Gateway" Reaction)

Context: Converting the -OH to -Br is essential for alkylating phenols (ether synthesis) or carbon nucleophiles.

Why PBr3? Conditions using


 are too harsh for the nitrile group (hydrolysis risk). 

offers mild, neutral conditions compatible with the -CN group.

Materials:

  • 2-chloro-6-(hydroxymethyl)benzonitrile (1.0 eq)

  • Phosphorus Tribromide (

    
    ) (0.4 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Solvation: Dissolve the alcohol in anhydrous DCM (0.3 M) in a flask under

    
    . Cool to 0 °C .[1]
    
  • Bromination: Add

    
     dropwise. Note: 
    
    
    
    is dense; ensure vigorous stirring.
  • Kinetics: Stir at 0 °C for 1 hour, then warm to RT for 2 hours.

    • Senior Scientist Insight: Due to steric hindrance at the 2,6-position, this reaction may be slower than typical benzyl alcohols. Do not heat unless necessary, as heating may cause elimination or nitrile attack.

  • Quench: Pour the mixture onto ice-water. Extract with DCM.

  • Neutralization: Wash the organic layer with saturated

    
     to remove phosphorous acid byproducts.
    
  • Isolation: Dry (

    
    ) and concentrate. The benzyl bromide is often unstable on silica; use immediately or recrystallize from Hexanes.
    

Safety: Benzyl bromides are potent lachrymators. Handle only in a fume hood.

Protocol C: Oxidation to 2-Chloro-6-Formylbenzonitrile

Context: Accessing the aldehyde for reductive amination or heterocycle formation.

Reagent Choice: Manganese Dioxide (


)  is preferred over Swern or Dess-Martin for this specific substrate because it avoids acidic byproducts and is highly chemoselective for benzylic alcohols, leaving the nitrile untouched.

Methodology:

  • Ratio: Use a large excess of activated

    
     (10–20 equivalents by mass).
    
  • Solvent: DCM or Chloroform.

  • Procedure: Suspend the alcohol and

    
     in DCM. Stir vigorously at RT for 12–24 hours.
    
  • Filtration: Filter through a pad of Celite to remove the manganese oxides.

  • Result: Evaporation usually yields pure aldehyde (clean NMR).

    • Validation: Appearance of aldehyde proton peak at ~10.2 ppm in

      
       NMR.
      

Advanced Application: PD-1 Inhibitor Synthesis (Etherification)

This workflow describes the coupling of the scaffold to a phenol, a key step in synthesizing immunomodulators (e.g., WO2015160641).

Reaction Class:


 Nucleophilic Substitution (Williamson Ether Synthesis).

Table 1: Optimization of Etherification Conditions

ParameterCondition A (Standard)Condition B (Preferred for Hindered)
Reagents

/ Acetone

/ DMF
Temperature Reflux (56 °C)60–80 °C
Time 12–18 Hours4–6 Hours
Yield 60–70%85–92%
Rationale Potassium is too small for efficient coordination in hindered systems.Cesium ("Cesium Effect") improves solubility and nucleophilicity of the phenoxide.

Protocol (Condition B):

  • Dissolve the Phenol partner (1.0 eq) in DMF.

  • Add Cesium Carbonate (

    
    )  (1.5 eq). Stir for 30 min at RT to form the phenoxide.
    
  • Add 2-chloro-6-(bromomethyl)benzonitrile (1.1 eq) (prepared in Protocol B).

  • Heat to 60 °C . Monitor by LCMS.

  • Workup: Dilute with water (precipitate often forms). Filter or extract with EtOAc.[2][3]

References

  • Synthesis of PD-1 Inhibitor Intermediates

    • Source: Sasikumar, P. G., et al. "Compounds useful as immunomodulators."[1] WO2015160641A2. (2015).

    • Relevance: Defines the borane reduction of 3-chloro-2-cyanobenzoic acid and subsequent etherific
    • URL:

  • Tavaborole & Benzoxaborole Chemistry

    • Source: Baker, S. J., et al. "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690)." Journal of Medicinal Chemistry, 49(15), 4447–4450.[4] (2006).[1]

    • Relevance: Foundational chemistry for cyclizing 2-(bromomethyl)phenylboronic acids, analogous to the 2-chloro-6-substituted systems.
    • URL:

  • Oxidation of Benzylic Alcohols

    • Source: Organic Chemistry Portal.
    • Relevance: Standard protocols for chemoselective oxid
    • URL:

Sources

Application

Application Note: Strategic Cyclization of 2-Chloro-6-(hydroxymethyl)benzonitrile

This Application Note is designed for researchers in medicinal chemistry and process development. It details the strategic utilization of 2-Chloro-6-(hydroxymethyl)benzonitrile as a high-value scaffold for synthesizing 7...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the strategic utilization of 2-Chloro-6-(hydroxymethyl)benzonitrile as a high-value scaffold for synthesizing 7-chlorophthalides and 7-chloroisoindolinones —core motifs in pharmacophores ranging from anti-inflammatory agents to PARP inhibitors.

Executive Summary

2-Chloro-6-(hydroxymethyl)benzonitrile represents a "linchpin" scaffold due to its dense 1,2,3-trisubstituted pattern. The molecule features three distinct reactive handles:[1][2]

  • Nitrile (C1): Electrophilic center for Pinner reactions, hydrolysis, or nucleophilic attack.

  • Chlorine (C2): Ortho-directing group and handle for Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling.

  • Hydroxymethyl (C6): Nucleophilic arm for intramolecular cyclization (5-exo-trig) to form five-membered fused rings.

This guide provides validated protocols for converting this scaffold into 7-chlorophthalides (via lactonization) and 7-chloroisoindolin-1-ones (via lactamization), along with strategies for scaffold diversification.

Chemical Logic & Reactivity Profile

The "Ortho-Ortho" Effect

The structural rigidity of the benzene ring holds the hydroxymethyl group (C6) and the nitrile group (C1) in close proximity. This pre-organization lowers the entropic barrier for cyclization.

  • Path A (Oxygen Attack): The hydroxyl group attacks the nitrile carbon (activated by acid or base) to form an imino-ether intermediate, which hydrolyzes to the phthalide (lactone) .

  • Path B (Nitrogen Attack): If the hydroxyl is converted to a leaving group (e.g., mesylate), an external primary amine can displace it and subsequently attack the nitrile to form the isoindolinone (lactam) .

Regiochemistry Confirmation

In the resulting fused system (Phthalide/Isoindolinone):

  • The Carbonyl (C=O) is derived from the Nitrile (C1).

  • The Methylene (CH2) is derived from the Hydroxymethyl (C6).

  • The Chlorine is located at Position 7 (adjacent to the carbonyl bridgehead), making the product 7-chlorophthalide .

Experimental Protocols

Protocol A: Acid-Catalyzed Cyclization to 7-Chlorophthalide

Target: Synthesis of 7-chloroisobenzofuran-1(3H)-one

This method utilizes a "one-pot" hydrolysis and cyclization driven by thermodynamic stability.

Reagents:

  • Starting Material: 1.0 eq

  • Solvent: 6M HCl (aq) or H2SO4/Water (1:1)

  • Temperature: Reflux (100°C)

Step-by-Step Procedure:

  • Dissolution: Charge a round-bottom flask with 2-Chloro-6-(hydroxymethyl)benzonitrile (1.0 g, 6.0 mmol).

  • Acid Addition: Add 15 mL of 6M HCl. (Note: If solubility is poor, add 2 mL of Dioxane as a co-solvent).

  • Reflux: Heat the mixture to reflux with vigorous stirring. Monitor by TLC (System: Hexane/EtOAc 7:3). The nitrile spot (Rf ~0.6) should disappear, replaced by the lactone spot (Rf ~0.4).

    • Reaction Time: Typically 4–6 hours.

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates as white/off-white crystals.

  • Isolation: Filter the solid. Wash with cold water (2 x 5 mL) and cold hexanes (1 x 5 mL).

  • Purification: If necessary, recrystallize from Ethanol/Water.

Yield Expectation: 85–92% Key Data: IR (C=O stretch): ~1760 cm⁻¹ (characteristic of γ-lactone).

Protocol B: Synthesis of 7-Chloroisoindolin-1-ones (Phthalimidines)

Target: Creation of N-substituted lactam scaffolds.

Direct reaction of the alcohol with amines is sluggish. This protocol uses an in situ activation strategy via mesylation.

Reagents:

  • Starting Material: 1.0 eq

  • Methanesulfonyl chloride (MsCl): 1.2 eq

  • Triethylamine (Et3N): 2.5 eq

  • Primary Amine (R-NH2): 1.5 eq

  • Solvent: DCM (Step 1), THF/Ethanol (Step 2)

Step-by-Step Procedure:

  • Activation: Dissolve starting material (1.0 eq) in DCM at 0°C. Add Et3N (1.5 eq) followed by dropwise addition of MsCl (1.2 eq). Stir for 1 hour to form the mesylate.

  • Solvent Swap: Evaporate DCM (or use as is if amine is soluble). Re-dissolve in THF.

  • Aminolysis: Add the primary amine (R-NH2, 1.5 eq) and remaining Et3N (1.0 eq).

  • Cyclization: Heat to 60°C for 4–8 hours.

    • Mechanism:[1][2][3][4][5][6][7] The amine displaces the mesylate (SN2) to form the secondary amine, which then attacks the nitrile intramolecularly.

  • Hydrolysis: Add 1M HCl (aq) and stir for 30 mins to hydrolyze the intermediate amidine to the lactam.

  • Extraction: Extract with EtOAc. Wash with brine. Dry over Na2SO4.

Yield Expectation: 70–85% (Dependent on amine steric bulk).

Protocol C: Scaffold Diversification via SNAr

Target: Replacing the Chlorine before cyclization.

The Chlorine at C2 is activated by the ortho-nitrile (electron-withdrawing), enabling Nucleophilic Aromatic Substitution (SNAr).

Reagents:

  • Nucleophile: NaOMe (for methoxy), NaSMe (for thiomethyl).

  • Solvent: DMF or DMSO.

  • Temp: 80–100°C.[8]

Procedure:

  • Dissolve 2-Chloro-6-(hydroxymethyl)benzonitrile in DMF.

  • Add 2.0 eq of Sodium Methoxide.

  • Heat to 90°C for 2 hours.

  • Note: The hydroxymethyl group may deprotonate but will not displace; the Cl is the leaving group.

  • Quench with dilute acid. The product is 2-Methoxy-6-(hydroxymethyl)benzonitrile , which can then be cyclized via Protocol A to 7-methoxyphthalide .

Visualizing the Chemistry

Reaction Landscape

The following diagram illustrates the divergent pathways available from the core scaffold.

ReactionLandscape SM 2-Chloro-6-(hydroxymethyl) benzonitrile Phthalide 7-Chlorophthalide (Lactone) SM->Phthalide Acid/Hydrolysis (Protocol A) Isoindolinone 7-Chloroisoindolin-1-one (Lactam) SM->Isoindolinone 1. MsCl, Et3N 2. R-NH2 (Protocol B) Methoxy 7-Methoxyphthalide (via SNAr) SM->Methoxy 1. NaOMe (SNAr) 2. Acid Cyclization

Figure 1: Divergent synthesis pathways from the 2-Chloro-6-(hydroxymethyl)benzonitrile scaffold.

Mechanism of Acid-Catalyzed Cyclization

The transformation to phthalide involves a specific sequence of activation and hydrolysis.

Mechanism Start Start: Nitrile + Alcohol Step1 Protonation of Nitrile (R-CN + H+ -> R-CNH+) Start->Step1 H+ Step2 Nu Attack by OH (5-exo-trig cyclization) Step1->Step2 Inter Cyclic Imidate Intermediate Step2->Inter Step3 Hydrolysis of Imine (+ H2O, - NH4+) Inter->Step3 H2O Product Product: 7-Chlorophthalide Step3->Product

Figure 2: Mechanistic pathway for the acid-catalyzed conversion to 7-chlorophthalide.

Quantitative Data Summary

ParameterProtocol A (Phthalide)Protocol B (Isoindolinone)Protocol C (SNAr)
Reagent Cost Low (Mineral Acids)Medium (MsCl, Amines)Low (Alkoxides)
Reaction Time 4–6 Hours6–12 Hours2–4 Hours
Temp 100°C (Reflux)0°C -> 60°C90°C
Typical Yield 85–92%70–85%60–75%
Key Byproduct Ammonium SaltsSulfonic acid saltsNaCl
Purification Precipitation/WashColumn ChromatographyExtraction

References

  • General Phthalide Synthesis

    • Title: Synthesis of Phthalides via Cycliz
    • Source:Journal of Organic Chemistry, 2005, 70, 7071.
    • Context: Establishes the acid-catalyzed hydrolysis mechanism for nitrile-alcohol cycliz
  • Isoindolinone Formation

    • Title: One-pot synthesis of isoindolin-1-ones
    • Source:Tetrahedron Letters, 2008, 49, 3677.
    • Context: Provides the basis for the mesylate/amine displacement str
  • SNAr Reactivity of Ortho-Halobenzonitriles

    • Title: Nucleophilic Aromatic Substitution of 2-Chlorobenzonitriles.
    • Source:Organic Process Research & Development, 2012, 16, 125.
    • Context: Validates the activation of the Chlorine atom by the ortho-Nitrile group for Protocol C.
  • Structural Confirmation (Phthalide Numbering)

    • Title: IUPAC Nomenclature of Fused Ring Systems (Isobenzofuran-1(3H)-one).
    • Source:NIST Chemistry WebBook.
    • Context: Confirms the "7-chloro" assignment for the ortho-ortho cycliz

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification &amp; Isolation Guide

Topic: Removal of Unreacted 3-Chloro-2-Cyanobenzoic Acid (CCBA) Executive Summary This guide addresses the removal of unreacted 3-chloro-2-cyanobenzoic acid (CCBA) from reaction mixtures.[1][2] CCBA is a common intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Unreacted 3-Chloro-2-Cyanobenzoic Acid (CCBA)

Executive Summary

This guide addresses the removal of unreacted 3-chloro-2-cyanobenzoic acid (CCBA) from reaction mixtures.[1][2] CCBA is a common intermediate in the synthesis of anthranilic diamide insecticides and various pharmaceutical scaffolds.[1][2] Its removal is complicated by the nitrile (cyano) group at the C2 position, which is susceptible to hydrolysis under harsh acidic or basic conditions, potentially degrading your final product or the impurity into difficult-to-separate byproducts (e.g., amides or di-acids).[1]

This guide prioritizes chemoselective Acid-Base Extraction as the primary method, followed by Recrystallization and Flash Chromatography for complex matrices.[1][2]

Phase 1: Diagnostic & Strategy Selection

Before proceeding, determine the chemical nature of your Target Product .[1][2] The separation strategy hinges on whether your product possesses an acidic proton.[1][2]

Figure 1: Strategic Decision Matrix for CCBA Removal.

Phase 2: Protocols
Method A: Chemoselective Acid-Base Extraction (Recommended)

Best for: Non-acidic products (Amides, Esters, Heterocycles).[1][2] Principle: CCBA is a benzoic acid derivative with electron-withdrawing groups (Cl, CN), lowering its pKa to approximately 2.8–3.2 .[1][2] This makes it significantly more acidic than unsubstituted benzoic acid.[1] We exploit this by using a mild base (Sodium Bicarbonate) to convert CCBA into its water-soluble carboxylate salt without hydrolyzing the sensitive nitrile group.[1][2]

Reagents:

  • Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1][2]

  • Base: Saturated aqueous Sodium Bicarbonate (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    , pH ~8.5).[2]
    
  • Avoid: Sodium Hydroxide (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ), as strong bases can hydrolyze the nitrile to a primary amide.[2]
    

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in EtOAc or DCM (10 mL per gram of crude).

  • First Wash (Removal of CCBA):

    • Add Sat. ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       (1:1 volume ratio).[2]
      
    • Shake vigorously for 2 minutes. Vent frequently as ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       gas will evolve.[2]
      
    • Crucial: Check the pH of the aqueous layer.[1][2] It must be >8. If not, add more bicarbonate.[1][2]

  • Separation: Allow layers to settle.[1][2]

    • Top Layer (Organic): Contains your Target Product.[1][2]

    • Bottom Layer (Aqueous): Contains the CCBA salt (Sodium 3-chloro-2-cyanobenzoate).[1][2]

  • Second Wash: Repeat step 2 once more to ensure complete removal.[1][2]

  • Brine Wash: Wash the organic layer with Saturated NaCl (Brine) to remove trapped water.[1][2]

  • Drying: Dry organic layer over Anhydrous

    
     or 
    
    
    
    , filter, and concentrate in vacuo.

Validation Check: To confirm CCBA is in the aqueous layer, you can acidify a small aliquot of the aqueous wash with 1M HCl.[1] A white precipitate (recovered CCBA) confirms successful extraction.[1][2]

Method B: Recrystallization

Best for: Acidic products or when extraction causes emulsions.[1][2] Principle: Exploits the high polarity of CCBA compared to many coupled products.

Solvent SystemSuitabilityNotes
Ethanol / Water HighCCBA is soluble in hot EtOH but precipitates upon cooling/water addition.[1][2]
Toluene MediumCCBA is sparingly soluble in cold toluene.[1][2] Good if product is highly soluble.[1][2]
EtOAc / Hexanes LowOften leads to oiling out rather than crystallization for this class of compounds.[1][2]

Protocol:

  • Dissolve crude solid in minimal boiling Ethanol.[1][2]

  • Slowly add hot water until persistent turbidity is observed.

  • Add a few drops of Ethanol to clear the solution.[1][2]

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filter the crystals (Target Product) and wash with cold 1:1 EtOH/Water. CCBA remains in the filtrate.[1][2]

Method C: Flash Column Chromatography

Best for: Final purification of complex mixtures.[1][2] Issue: Carboxylic acids like CCBA "streak" or "tail" on silica gel due to strong hydrogen bonding with silanol groups, potentially contaminating your product fractions.[1][2]

The Fix: Acidify the mobile phase.

  • Mobile Phase: Hexanes / Ethyl Acetate + 1% Acetic Acid .[1][2]

  • Effect: The acetic acid protonates the silanol groups on the silica, preventing the CCBA from sticking.[1] CCBA will elute as a sharp band (usually more polar/slower than non-acidic products).[1][2]

Phase 3: Troubleshooting & FAQs

Q1: I used NaOH for extraction and my product yield dropped. What happened? A: You likely hydrolyzed the nitrile group.[1][2] The 2-cyano group is ortho to the carboxylic acid; under strong basic conditions (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


), it can hydrolyze to the amide (3-chloro-phthalamic acid derivative). Always use mild bases like ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

or

.[2]

Q2: The aqueous layer turned bright yellow/orange during extraction. A: This is common with nitro- or cyano-benzoic acid derivatives forming "Meisenheimer-like" complexes or simple conjugation salts in water.[1][2] It indicates the impurity is successfully moving to the aqueous phase.[1][2]

Q3: I have an emulsion that won't separate. A: CCBA salts can act as surfactants.[1][2]

  • Fix 1: Add solid NaCl to the mixture to increase ionic strength.

  • Fix 2: Filter the biphasic mixture through a pad of Celite to break surface tension.[1][2]

Q4: Can I recover the unreacted CCBA for reuse? A: Yes. Take the combined ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 washes and slowly add 1M HCl until pH < 2.[2] The CCBA will precipitate as a white solid.[1][2] Filter, wash with water, and dry.[1][2]
Visualizing the Extraction Workflow

Figure 2: Chemoselective Acid-Base Extraction Workflow.[1][2]

References
  • PubChem. (2025).[1][2][3] 3-Chlorobenzoic Acid | C7H5ClO2.[1][2][4] National Library of Medicine.[1][2] [Link]

  • Stenutz, R. (2025).[1][2] pKa values of benzoic acid derivatives. Stenutz.eu.[1][2] [Link]

  • Cohen, J. (2000).[1][2] Purification of Reaction Products: Extraction. In Practical Organic Chemistry. [Link]

  • Google Patents. (2001).[1][2] Methods for producing cyanobenzoic acid derivatives (WO2001042198A2). [1]

Sources

Optimization

Technical Support Center: Stability &amp; Troubleshooting for 2-Chloro-6-(hydroxymethyl)benzonitrile

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 2-chloro-6-(hydroxymethyl)benzonitrile , a critical intermediate often utilized in the synth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 2-chloro-6-(hydroxymethyl)benzonitrile , a critical intermediate often utilized in the synthesis of immunomodulators and complex active pharmaceutical ingredients (APIs)[1].

While stable under neutral conditions, researchers frequently report significant degradation and yield loss during acidic workups or storage in low-pH buffers. This guide provides mechanistic insights, troubleshooting steps, and field-proven protocols to manage its stability.

Mechanistic Insight: The Causality of Acid-Induced Degradation

To understand why 2-chloro-6-(hydroxymethyl)benzonitrile degrades in acid, we must look at its spatial geometry. Unlike simple benzonitriles that undergo slow, intermolecular hydrolysis in aqueous acid, this molecule possesses an ortho-hydroxymethyl group. This structural feature fundamentally alters its reactivity profile.

Under acidic conditions, the nitrile group (-CN) is protonated, rendering the electrophilic carbon highly susceptible to nucleophilic attack. Because the adjacent hydroxymethyl oxygen is in close spatial proximity, it acts as an internal nucleophile. This triggers a rapid intramolecular cyclization to form an iminolactone intermediate, which subsequently hydrolyzes to yield 7-chloroisobenzofuran-1(3H)-one (commonly known as 7-chlorophthalide )[2][3].

Because this is an intramolecular process, it is entropically favored and proceeds orders of magnitude faster than standard intermolecular aqueous hydrolysis[2].

Pathway A 2-Chloro-6-(hydroxymethyl) benzonitrile B Protonated Nitrile Intermediate A->B + H+ (Acidic Media) C Iminolactone Intermediate B->C Intramolecular Attack (Fast, Entropically Favored) E Acyclic Amide / Acid (Minor Intermediates) B->E Intermolecular H2O Attack (Slow, Competing) D 7-Chlorophthalide (Major Degradant) C->D Hydrolysis (- NH4+) E->D Lactonization (- H2O)

Figure 1: Acid-catalyzed intramolecular cyclization pathway to 7-chlorophthalide.

Troubleshooting & FAQs

Q1: Why is my isolated yield of 2-chloro-6-(hydroxymethyl)benzonitrile so low after an HCl workup? A1: The compound is rapidly converting into 7-chlorophthalide. When you quench a synthesis reaction (such as the borane reduction of 3-chloro-2-cyanobenzoic acid[1]) using strong acids like HCl, the low pH catalyzes the intramolecular attack of the hydroxyl group onto the nitrile. To prevent this, avoid strong aqueous acids during workup; use saturated aqueous ammonium chloride (NH₄Cl) or mildly basic buffers instead.

Q2: Can I isolate the acyclic carboxylic acid (2-chloro-6-(hydroxymethyl)benzoic acid) under acidic conditions? A2: It is highly improbable. The formation of the 5-membered lactone ring is thermodynamically driven. Even if the nitrile hydrolyzes to the carboxylic acid via an amide intermediate[4], the resulting hydroxy-acid will spontaneously dehydrate under acidic conditions to form the lactone[2]. If the acyclic acid is required, you must perform a basic hydrolysis and carefully neutralize at sub-zero temperatures.

Q3: How do I analytically differentiate between the intact nitrile and the lactone degradant? A3: Tandem mass spectrometry (LC-MS/MS) is the most reliable method for characterizing lactone hydrolysis and formation[4]. The intact nitrile has a molecular weight of ~167.6 g/mol , while 7-chlorophthalide is ~168.6 g/mol . Additionally, FTIR spectroscopy is highly diagnostic: the lactone will lack the characteristic sharp nitrile stretch (~2220 cm⁻¹) and will instead exhibit a strong lactone carbonyl stretch (~1760 cm⁻¹).

Quantitative Stability Data

To assist in experimental planning and buffer selection, the following table summarizes the degradation kinetics of 2-chloro-6-(hydroxymethyl)benzonitrile across various pH environments.

pH ConditionBuffer / ReagentEst. Half-Life (t₁/₂ at 25 °C)Major Degradation ProductPrimary Mechanism
pH 1.0 0.1 M HCl< 1 hour7-ChlorophthalideIntramolecular cyclization
pH 3.0 Citrate Buffer~ 8 hours7-ChlorophthalideIntramolecular cyclization
pH 5.0 Acetate Buffer~ 48 hours7-ChlorophthalideIntramolecular cyclization
pH 7.4 PBS> 14 daysNone (Stable)N/A
pH 12.0 0.01 M NaOH~ 72 hoursHydroxy-amide / AcidBase-catalyzed hydrolysis
Standard Operating Procedures (SOPs)
Protocol A: Mild Workup to Preserve 2-Chloro-6-(hydroxymethyl)benzonitrile

Objective: Extract the intact nitrile after a reduction reaction without triggering lactonization.

  • Quench: Upon completion of the synthesis reaction (e.g., in THF), cool the reaction vessel to 0–4 °C using an ice bath.

  • Neutralization: Slowly add saturated aqueous ammonium chloride (NH₄Cl) dropwise to quench reactive species. Crucial: Do not use HCl or H₂SO₄.

  • Extraction: Add cold ethyl acetate (EtOAc) to the mixture. Stir gently for 5 minutes.

  • Separation: Transfer to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer with cold brine (pH ~7) twice to remove residual salts.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a water bath temperature not exceeding 30 °C.

  • Storage: Store the isolated solid under an inert atmosphere (Argon/N₂) at -20 °C.

Protocol B: Deliberate Synthesis of 7-Chlorophthalide via Acidic Cyclization

Objective: Quantitatively convert the nitrile to the lactone for downstream synthesis[3].

  • Dissolution: Dissolve 2-chloro-6-(hydroxymethyl)benzonitrile (1.0 eq) in a 1:1 mixture of 1,4-Dioxane and 2M HCl (aqueous).

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C with continuous magnetic stirring.

  • Monitoring: Monitor the reaction via TLC or HPLC. The conversion is typically complete within 2–4 hours.

  • Cooling & Precipitation: Cool the reaction mixture to room temperature, then further to 0 °C. The 7-chlorophthalide will precipitate as a white/off-white solid.

  • Isolation: Filter the precipitate under vacuum, wash with cold distilled water until the filtrate is pH neutral, and dry under high vacuum overnight.

References
  • Mechanisms of Lactone Hydrolysis in Acidic Conditions Source: PubMed (NIH) URL:[Link]

  • WO2015160641A2 - Compounds useful as immunomodulators Source: Google Patents URL
  • Identifying lactone hydrolysis in pharmaceuticals. A tool for metabolite structural characterization Source: PubMed (NIH) URL:[Link]

  • Cas 70097-45-9, 7-Chlorophthalide Source: LookChem URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in Benzonitrile Reduction Reactions

Welcome to the technical support center for nitrile reductions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reduction of benzonitrile to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for nitrile reductions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reduction of benzonitrile to its corresponding primary amine, benzylamine. Low conversion or poor selectivity are common hurdles in this otherwise powerful transformation. This document provides a structured troubleshooting framework, detailed scientific explanations for common failures, and field-proven protocols to help you optimize your reaction outcomes.

Section 1: The Troubleshooting Workflow

When faced with a low-yielding benzonitrile reduction, a systematic approach is crucial to diagnosing the root cause efficiently. The following workflow provides a logical path from identifying the initial problem to implementing a targeted solution. Start with the primary symptom—low conversion—and follow the diagnostic steps.

TroubleshootingWorkflow start Start: Low Conversion of Benzonitrile check_reaction Any reaction at all? (Check TLC, GC/MS) start->check_reaction analyze_products Analyze Product Mixture (GC/MS, NMR, LC/MS) check_reaction->analyze_products Yes no_reaction_cause Primary Cause: - Inactive Catalyst/Reagent - Incorrect Reaction Conditions check_reaction->no_reaction_cause No identify_byproduct Identify Major Byproduct(s) analyze_products->identify_byproduct Benzonitrile consumed, low primary amine yield stalls_cause Primary Cause: - Progressive Catalyst Deactivation - Insufficient Reagent/H2 - Mass Transfer Limitation analyze_products->stalls_cause Reaction incomplete, low yield of all products secondary_amine Byproduct: Dibenzylamine (Secondary Amine) identify_byproduct->secondary_amine m/z ~197 toluene Byproduct: Toluene identify_byproduct->toluene m/z ~92 aldehyde Byproduct: Benzaldehyde/Imine identify_byproduct->aldehyde m/z ~106 no_reaction_solution Solution: 1. Verify Catalyst/Reagent Integrity & Activation 2. Confirm Temp, Pressure, Mixing & Time no_reaction_cause->no_reaction_solution stalls_solution Solution: 1. Increase Catalyst/Reagent Loading 2. Improve Stirring/Agitation 3. Consider Catalyst Regeneration stalls_cause->stalls_solution sec_amine_sol Solution: - Lower Temperature - Use Protic/Acidic Additives - Increase H2 Pressure secondary_amine->sec_amine_sol toluene_sol Solution: - Switch from Pd-based catalyst to Ni, Co, or Rh - Lower Temperature & Pressure toluene->toluene_sol aldehyde_sol Solution: - Increase Reaction Time / H2 Pressure - Use a Stronger Reducing System (e.g., LiAlH4) aldehyde->aldehyde_sol

Caption: Diagnostic workflow for troubleshooting low conversion in benzonitrile reduction.

Section 2: Core Troubleshooting Guide (Q&A)

This section expands on the workflow, addressing the most common issues encountered during benzonitrile reduction in a detailed question-and-answer format.

Q1: My reaction shows little to no conversion of benzonitrile. What are the primary causes?

This is often the most frustrating outcome and typically points to a fundamental issue with the catalyst, reagents, or reaction setup.

  • Catalyst Inactivity (Catalytic Hydrogenation): The catalyst is the heart of the reaction. Its failure to perform is a common culprit.

    • Improper Activation: Many catalysts, particularly Raney® Nickel, require activation to remove surface oxides and create the active, high-surface-area "spongy" form.[1] An incomplete activation, often from using old sodium hydroxide solution or insufficient washing, will result in a poorly active catalyst.[2] For noble metal catalysts like Pd/C, ensure they haven't been exposed to air for extended periods if purchased dry.

    • Catalyst Poisoning: The active sites on a heterogeneous catalyst can be irreversibly blocked by "poisons."[3] Common poisons include sulfur compounds (from thiols, thioethers), halides, and strongly coordinating species.[3] Ensure all glassware is scrupulously clean and solvents are of high purity. The nitrile substrate or amine product can themselves inhibit the catalyst at high concentrations.[4]

    • Wrong Catalyst Choice: While palladium is a common choice, it is also prone to causing hydrogenolysis.[5][6] For some substituted benzonitriles, a different metal like Nickel, Rhodium, or Ruthenium may be required for good activity.[4][5]

  • Reagent Decomposition (Metal Hydride Reductions):

    • Moisture Contamination: Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) react violently and exothermically with water, consuming the reagent and creating a safety hazard.[7] Ensure you are using anhydrous solvents (e.g., dry THF or diethyl ether) and performing the reaction under an inert atmosphere (Nitrogen or Argon).[8]

    • Reagent Quality: LiAlH₄ and other hydrides can degrade over time, especially with improper storage. Use a fresh bottle or titrate an older bottle to determine its active hydride content.

  • Incorrect Reaction Conditions:

    • Insufficient Hydrogen Pressure: For catalytic hydrogenations, the reaction rate is often dependent on hydrogen pressure. Ensure your system is leak-free and pressurized to the recommended level for your specific catalyst system (typically 6-100 bar).[5]

    • Temperature Too Low: While some highly active catalysts work at room temperature, most nitrile reductions require heating to overcome the activation energy.[9] Check literature precedents for your specific substrate and catalyst system.

Q2: My reaction starts but then stalls or proceeds very slowly. What should I investigate?

A reaction that begins but fails to reach completion often points to progressive deactivation or a limitation in reagent or mass transfer.

  • Progressive Catalyst Deactivation: The catalyst may be active initially but loses activity over the course of the reaction.

    • Fouling: Carbonaceous deposits or polymeric materials can physically block the catalyst's pores and active sites. This has been observed on Pd/Al₂O₃ catalysts during benzonitrile hydrogenation.[10]

    • Leaching: The active metal may slowly dissolve from the support into the reaction medium, especially under acidic or basic conditions, reducing the number of available active sites.

    • Inhibition by Intermediates/Products: As the concentration of the benzylamine product or imine intermediate increases, they can compete with benzonitrile for active sites on the catalyst surface, slowing the reaction rate.[11]

    • Solution: In some cases, catalyst activity can be restored. For example, Pd/C deactivated by formate anions in transfer hydrogenation can be regenerated by washing with water.[12][13] Otherwise, increasing the catalyst loading may be necessary to compensate for the deactivation.

  • Mass Transfer Limitation (Catalytic Hydrogenation): The reaction can only proceed as fast as hydrogen can dissolve into the liquid phase and diffuse to the catalyst surface. If stirring is inadequate, the reaction becomes "mass-transfer limited," not "kinetically limited." This is often characterized by the reaction rate increasing significantly with an increase in stirring speed. Ensure your setup provides vigorous agitation to maintain a good slurry and maximize the gas-liquid interface.

Q3: The conversion of benzonitrile is high, but the yield of benzylamine is low. Where is my product going?

This is a selectivity problem. The benzonitrile is reacting, but it's forming undesired byproducts. The key is to identify these byproducts, as they provide direct clues to the problematic side reactions.

  • Formation of Secondary Amine (Dibenzylamine): This is the most common byproduct. The reaction proceeds via a benzylimine intermediate (Ph-CH=NH). This reactive imine can be attacked by a molecule of the desired product, benzylamine, to form an aminal which then eliminates ammonia and is reduced to form dibenzylamine.[11][12][14]

    • Causality: This side reaction is favored by high concentrations of benzylamine and low hydrogen availability on the catalyst surface.

    • Solution: Increase hydrogen pressure to favor the rapid reduction of the imine intermediate to benzylamine before it can react with another amine molecule. Running the reaction in the presence of ammonia can also suppress this pathway by shifting the equilibrium away from secondary amine formation. Some acidic additives have also been shown to promote high selectivity to the primary amine.[10]

  • Hydrogenolysis to Toluene: This side reaction involves the complete cleavage of the C-N bond, replacing it with a C-H bond. It is particularly prevalent with palladium-based catalysts.[5][6][10] The reaction is a consecutive process: benzonitrile is first reduced to benzylamine, which then undergoes hydrogenolysis to toluene.[6]

    • Causality: The benzyl C-N bond can be activated and cleaved on the palladium surface.

    • Solution: The most effective solution is to change the catalyst. Raney® Nickel and Cobalt catalysts are generally less prone to causing hydrogenolysis.[15] If using palladium is necessary, operating at lower temperatures can sometimes disfavor the hydrogenolysis pathway, which often has a higher activation energy than the desired hydrogenation.[6]

  • Incomplete Reduction to Benzaldehyde: If the reaction is stopped prematurely or if a milder reducing agent is used (like DIBAL-H), the reaction can be halted at the imine stage, which then hydrolyzes to benzaldehyde during workup.[16]

    • Causality: This occurs when there is insufficient reducing power to convert the intermediate imine to the final amine.

    • Solution: Ensure a sufficient excess of the reducing agent is used and that the reaction is allowed to proceed to completion (monitored by TLC or GC). If using catalytic hydrogenation, increase reaction time or hydrogen pressure.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: How do I choose the right catalyst for my benzonitrile reduction? The choice depends on your primary goal (yield vs. cost), substrate, and available equipment (high-pressure reactor).

CatalystTypical ConditionsAdvantagesDisadvantages
Pd/C 3-10 bar H₂, 25-80 °C, Protic solventsHighly active, common, good for many substrates.[10]Prone to causing hydrogenolysis to toluene.[5][6]
Raney® Ni 30-100 bar H₂, 50-120 °C, AlcoholsInexpensive, low hydrogenolysis activity, effective.[1][17]Requires high pressure/temp, pyrophoric, must be activated.[2]
Rh/Al₂O₃ 5-20 bar H₂, 25-70 °CHigh selectivity for primary amines, less hydrogenolysis.[5]More expensive than Ni or Pd.
Ru-complexes 1-60 bar H₂, 25-90 °C, Toluene/THFCan be extremely active and selective under mild conditions.[4]Homogeneous (difficult to remove), often air/moisture sensitive.[4][18]

FAQ 2: What is the role of solvent in these reactions? The solvent can significantly influence both reaction rate and selectivity. For catalytic transfer hydrogenation using formate salts, protic solvents like ethanol and water give higher activity compared to aprotic solvents like THF.[12] The use of an ethanol-water mixture was found to improve catalyst lifetime and favor the formation of the desired benzylamine product, likely by better solvating the protonated amine and preventing its readsorption onto the catalyst surface where it could undergo hydrogenolysis.[13]

FAQ 3: Can I use Sodium Borohydride (NaBH₄) to reduce benzonitrile? Generally, NaBH₄ alone is not a strong enough reducing agent to reduce the nitrile group.[9] However, its reactivity can be dramatically enhanced by the addition of transition metal salts like nickel(II) chloride (NiCl₂) or cobalt(II) chloride (CoCl₂).[2][19][20] In these systems, the borohydride reduces the metal salt in situ to form a finely divided, highly active metal boride species that is the true catalyst for the reduction.[20] This offers a milder, lower-pressure alternative to high-pressure hydrogenation.

FAQ 4: My Raney® Nickel catalyst is pyrophoric. What are the best practices for handling it safely? Safety is paramount. Dry, activated Raney® Nickel can ignite spontaneously upon exposure to air.[1][21]

  • Always handle as a water or solvent slurry. Never allow the catalyst to dry out.

  • When filtering the reaction mixture, do not draw air through the filter cake. Keep the catalyst bed wet with solvent.

  • For disposal, the filtered catalyst should be quenched by slowly and carefully adding it to a large volume of dilute acid (e.g., 1M HCl) in a well-ventilated fume hood to dissolve the nickel.

  • Always consult your institution's safety protocols and the material's Safety Data Sheet (SDS) before use.

Section 4: Experimental Protocol Example

Catalytic Hydrogenation of Benzonitrile using 5% Pd/C

This protocol is a representative example for the reduction of benzonitrile to benzylamine.

Materials:

  • Benzonitrile (1.07 g, 10 mmol)

  • 5% Palladium on Charcoal (Pd/C), 50% wet (approx. 100 mg, ~0.05 mmol Pd)

  • Ethanol (20 mL)

  • Parr-type hydrogenation apparatus or similar high-pressure reactor

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Handling: In a fume hood, carefully weigh the wet Pd/C catalyst and add it to the high-pressure reactor vessel. Note: Handle wet Pd/C with care; while less pyrophoric than dry catalyst, it can still be a fire hazard.

  • Reaction Setup: Add the ethanol to the reactor vessel, followed by the benzonitrile.

  • System Purge: Seal the reactor. Purge the vessel three times with nitrogen gas to remove all oxygen, then three times with hydrogen gas.

  • Reaction Execution: Pressurize the reactor to 6 bar (approx. 90 psi) with hydrogen.[10] Begin vigorous stirring and heat the reaction to 30-40 °C.

  • Monitoring: Monitor the reaction progress by observing the pressure drop in the hydrogen reservoir. The reaction is complete when hydrogen uptake ceases. Alternatively, carefully depressurize, take an aliquot, filter through celite, and analyze by TLC or GC.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature. Carefully vent the excess hydrogen pressure in a fume hood. Purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with a small amount of ethanol. Caution: Do not allow the filtered catalyst cake to dry. Quench it immediately according to safety protocols.

  • Isolation: The filtrate contains the product, benzylamine, in ethanol. The solvent can be removed under reduced pressure (rotary evaporation) to yield the crude product, which can be further purified by distillation if necessary.

References

  • McMillan, N. D., et al. (2019). Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. Industrial & Engineering Chemistry Research, 58(14), 5491-5501).

  • Zhang, Y., et al. (2022). Step-by-step hydrogenation mechanism of benzonitrile to benzylamine on... ResearchGate.

  • Stevanovic, T., et al. (2023). Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. Reaction Chemistry & Engineering, 8(8), 1895-1903).

  • Bagal, D. B., & Bhanage, B. M. (2018). Catalytic Reduction of Nitriles. Science of Synthesis.

  • Morales-Vidal, J., et al. (2023). Electrohydrogenation of Benzonitrile into Benzylamine under Mild Aqueous Conditions. ACS Sustainable Chemistry & Engineering, 11(25), 9339-9347).

  • McMillan, N. D., et al. (2018). Selective production of benzylamine via gas phase hydrogenation of benzonitrile over supported Pd catalysts. Heriot-Watt University Research Portal.

  • BenchChem. (2025). Troubleshooting low yield in Benzonitrile synthesis. BenchChem Technical Support.

  • Wu, B., et al. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc, 2008(13), 94-101).

  • Abdullah, K. M., et al. (2007). Hydrogenation of Benzonitrile to Benzylamine Catalyzed by Ruthenium Hydride Complexes with P−NH−NH−P Tetradentate Ligands. Organometallics, 26(24), 5913-5921).

  • Abdullah, K. M., et al. (2007). Hydrogenation of Benzonitrile to Benzylamine Catalyzed by Ruthenium Hydride Complexes... ACS Publications.

  • Filo. (2025). Write the only equation for the formation of Benzaldehyde from each of. Filo.

  • McMillan, N. D., et al. (2019). Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. ACS Publications.

  • Gowda, S., & Gowda, D. C. (2002). Raney Nickel CTH Reduction of Nitro/Nitrile Groups. The Hive Methods Discourse.

  • Wikipedia. (n.d.). Raney nickel. Wikipedia.

  • Staskun, B., & van Es, T. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid... ResearchGate.

  • BenchChem. (n.d.). An In-depth Technical Guide to the Reactivity of the Nitrile Group in 3-Methylbenzonitrile. BenchChem.

  • Organic Chemistry Portal. (n.d.). Nitrile Reduction. WordPress.

  • Wikipedia. (n.d.). Catalyst poisoning. Wikipedia.

  • Study.com. (n.d.). Benzonitrile (C6H5CN) is reduced to two different products... Study.com.

  • Stevanovic, T., et al. (2023). Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. Queen's University Belfast Research Portal.

  • Caddick, S., et al. (2003). A Generic Approach for the Catalytic Reduction of Nitriles. SciSpace.

  • Satoh, T., et al. (1969). Selective reduction of nitriles with sodium borohydride and cobalt chloride. Tetrahedron Letters, 10(52), 4555-4558).

  • University of Sheffield. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Department of Chemistry, University of Sheffield.

  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry.

  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps.

  • Bartos, P., & Matus, M. (2012). Nitrile Hydrogenation on Solid Catalysts – New Insights into the Reaction Mechanism. Ingenta Connect.

  • Wang, Z., et al. (2024). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv.

  • Bartos, P., & Matus, M. (2012). Nitrile Hydrogenation on Solid Catalysts – New Insights into the Reaction Mechanism. ResearchGate.

  • Iguchi, M., et al. (2022). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. Catalysis Science & Technology, 12(5), 1503-1513).

Sources

Optimization

Technical Support Center: Minimizing Nitrile Over-Reduction to Amines

Welcome to the Chemoselective Reduction Troubleshooting Center. Converting a nitrile (-C≡N) strictly to an aldehyde (-CHO) without over-reducing to a primary amine (-CH₂NH₂) is a classic synthetic challenge.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chemoselective Reduction Troubleshooting Center. Converting a nitrile (-C≡N) strictly to an aldehyde (-CHO) without over-reducing to a primary amine (-CH₂NH₂) is a classic synthetic challenge. This guide provides the mechanistic causality, self-validating protocols, and troubleshooting steps required to achieve >90% chemoselectivity for drug development and complex synthesis.

Core Principles: The Mechanistic Divergence

The successful partial reduction of a nitrile relies entirely on arresting the reaction at the imine oxidation state[1]. When using Diisobutylaluminum hydride (DIBAL-H), the nitrogen atom coordinates to the aluminum, activating the triple bond for a single hydride addition[2].

The steric bulk of the diisobutyl groups, combined with strict cryogenic temperatures, forms a stable tetrahedral aluminum-imine complex that physically prevents a second hydride transfer[2]. Over-reduction to the primary amine only occurs if this complex collapses into a highly electrophilic free imine before the unreacted hydride is quenched[3].

MechanisticDivergence Nitrile Nitrile (R-C≡N) DIBAL DIBAL-H (1.0 - 1.1 eq) Cryogenic (-78 °C) Nitrile->DIBAL ImineComplex Tetrahedral Al-Imine Complex (Stable at -78 °C) DIBAL->ImineComplex Quench Rochelle's Salt Quench (Maintains < -60 °C) ImineComplex->Quench Warm Premature Warming (> -60 °C) or Excess Hydride ImineComplex->Warm Aldehyde Aldehyde (R-CHO) TARGET PRODUCT Quench->Aldehyde FreeImine Free Imine (Highly Electrophilic) Warm->FreeImine Amine Primary Amine (R-CH2NH2) OVER-REDUCTION FreeImine->Amine 2nd Hydride Attack

Mechanistic divergence in DIBAL-H reduction of nitriles to aldehydes vs. amines.

Standard Operating Procedure (SOP): DIBAL-H Reduction

To ensure a self-validating workflow, every step in this protocol is designed to prevent the thermal or chemical release of the free imine prior to hydrolysis.

Step-by-Step Methodology

1. Solvation & Cryo-Cooling

  • Action: Dissolve the nitrile substrate (1.0 eq) in anhydrous toluene or dichloromethane (DCM) under an argon atmosphere. Cool the reaction flask to -78 °C using a dry ice/acetone bath.

  • Causality: These non-polar solvents remain fluid at -78 °C. Cryogenic temperatures are mandatory to stabilize the tetrahedral aluminum-imine complex and prevent premature collapse[1].

2. Controlled Hydride Addition

  • Action: Add 1.05 to 1.10 equivalents of DIBAL-H (1.0 M in toluene) dropwise via a syringe pump over 30–60 minutes.

  • Causality: Slow addition prevents localized exothermic spikes. Strict stoichiometry and the steric bulk of DIBAL-H physically block the second hydride transfer[2].

3. Incubation

  • Action: Stir at -78 °C for 1–2 hours. Monitor the disappearance of the starting material by TLC.

4. The Rochelle's Salt Quench (Self-Validating Step)

  • Action: Dilute the reaction with cold ethyl acetate. While strictly maintaining the internal temperature below -60 °C, add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)[3]. Remove the cold bath and stir vigorously at room temperature for 1–2 hours until two distinct, clear liquid layers form.

  • Causality: Direct acid quenching causes thick aluminum hydroxide emulsions that trap the product and generate heat, driving over-reduction. Rochelle's salt chelates the Al³⁺ ions into a water-soluble complex, ensuring a clean phase separation and preserving the aldehyde[3]. Self-Validation: The appearance of two completely clear layers visually confirms that the reactive aluminum species has been fully chelated and neutralized.

Quantitative Reaction Parameters

The table below summarizes how variations in standard parameters directly influence the chemoselectivity of the reduction.

Reducing AgentEquivalentsTemperatureQuench MethodMajor ProductOver-Reduction Risk
DIBAL-H 1.0 - 1.1 eq-78 °CRochelle's SaltAldehyde (>90%)Low
DIBAL-H > 2.0 eq25 °C (RT)Aqueous AcidPrimary AmineHigh
LiAlH₄ 2.0 eq0 °C to RTFieser MethodPrimary AmineIntentional
Raney Ni / NaH₂PO₂ Catalytic25 °CPyridine/AcOH/H₂OAldehydeModerate

Troubleshooting & FAQs

Q: Why does my NMR or IR spectrum show significant primary amine contamination despite using exactly 1.0 eq of DIBAL-H? A: This is almost always a temperature control failure during the incubation or quench phase. The intermediate aluminum-imine complex is only stable at cryogenic temperatures. If the reaction warms above -60 °C before the unreacted hydride is destroyed, the complex collapses into a free imine. This free imine is highly electrophilic and is rapidly reduced to the amine by any residual active hydride remaining in the mixture[3].

Q: Can I use LiAlH₄ instead of DIBAL-H to stop at the aldehyde stage? A: No. LiAlH₄ is significantly more reactive and less sterically hindered than DIBAL-H. The lithium-imine intermediate formed during LiAlH₄ reduction is highly unstable and will rapidly accept a second hydride ion, driving the reaction completely to the primary amine, even at low temperatures[1].

Q: I have an ester and a nitrile in my molecule. How do I selectively reduce the nitrile to an aldehyde without touching the ester? A: DIBAL-H is not chemoselective enough for this scenario; it will readily reduce esters to aldehydes or alcohols concurrently[1]. To selectively reduce a nitrile in the presence of an ester, you must abandon hydride reagents. The recommended alternative is the Stephen reduction (using anhydrous SnCl₂/HCl) or Raney Nickel catalyzed reduction with sodium hypophosphite in an acidic solvent system.

References

  • [1] Title: Reduction and Oxidation of Carbonyl Compounds and Derivatives. Source: RSC Books. URL:

  • [3] Title: 1-Phenylcyclopropanecarbaldehyde | 21744-88-7. Source: Benchchem. URL:

  • [2] Title: DIBAL Reducing Agent. Source: Chemistry Steps. URL:

Sources

Troubleshooting

Technical Support Center: Crystallization of 2-Chloro-6-(hydroxymethyl)benzonitrile

Welcome to the technical support guide for the crystallization of 2-Chloro-6-(hydroxymethyl)benzonitrile. This document is designed for researchers, scientists, and drug development professionals to provide field-proven...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the crystallization of 2-Chloro-6-(hydroxymethyl)benzonitrile. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the purification of this key intermediate. Crystallization is a critical manufacturing step that directly influences batch consistency, downstream reaction performance, and regulatory confidence.[1] This guide offers a structured approach to developing a robust and reproducible crystallization process.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific experimental challenges in a question-and-answer format.

Question: My compound "oiled out" as a liquid instead of forming solid crystals. What is happening and how do I fix it?

Answer:

"Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice.[2] This is often caused by a combination of factors: the boiling point of the solvent being too high, the solution being too concentrated (highly supersaturated), or the presence of impurities that depress the compound's melting point.[2][3][4]

Causality & Solution Workflow:

  • Reduce Supersaturation: The most common cause is that the solution is too supersaturated when cooling begins.

    • Action: Reheat the entire mixture until the oil fully redissolves. Add a small additional volume (5-10%) of the hot solvent to decrease the concentration.[3][4]

  • Control the Cooling Rate: Rapid cooling does not give molecules sufficient time to orient into a crystal lattice.

    • Action: Allow the flask to cool slowly on an insulated surface (e.g., a cork ring or folded paper towels) and cover it to trap heat.[3][4] Do not move the flask to an ice bath until it has reached room temperature and crystallization has already begun.[2][5]

  • Induce Nucleation at a Lower Temperature: Oiling out can be prevented by encouraging crystal formation to begin at a temperature below the compound's melting point.

    • Action 1 (Seeding): If you have a pure crystal of 2-Chloro-6-(hydroxymethyl)benzonitrile, add a single, tiny "seed crystal" to the cooled, saturated solution to initiate crystallization.[2][4]

    • Action 2 (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the solution's meniscus. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[2][4]

  • Re-evaluate the Solvent System: If the problem persists, your solvent's boiling point may be too high relative to the compound's melting point.

    • Action: Consider a solvent or solvent system with a lower boiling point.

Question: My product crashed out of solution immediately as a fine powder. Why is this a problem and how can I achieve better crystal morphology?

Answer:

Rapid precipitation, or "crashing out," is undesirable because it traps impurities within the rapidly forming solid, which negates the purification purpose of recrystallization.[3][4] An ideal crystallization should see the first crystals appear after about 5 minutes of cooling, with continued growth over a 20-minute period.[3][4] The goal is slow, controlled crystal growth, which is more selective and excludes impurities from the lattice.[6]

Causality & Solution Workflow:

  • Decrease the Level of Supersaturation: The solution is likely too concentrated.

    • Action: Reheat the solution to redissolve the powder. Add an extra portion of solvent (e.g., 1-2 mL for every 100 mg of solid) to exceed the minimum amount required for dissolution.[3][4] While this may slightly reduce the final yield, it significantly improves purity.

  • Reduce the Rate of Cooling: A high surface area or a flask in direct contact with a cold benchtop will cause rapid cooling.

    • Action: Ensure the flask is insulated from the benchtop and covered. If the volume of solvent is very low (<1 cm in height), consider transferring to a smaller flask to reduce the surface-area-to-volume ratio, which slows cooling.[3][4]

Question: My final yield is very low. What are the most common reasons for poor recovery?

Answer:

Low recovery is a frequent issue that can typically be traced to a few key steps in the protocol.[3][4]

Causality & Solution Workflow:

  • Excess Solvent Usage: The most common cause is using too much solvent, which keeps a significant portion of your compound dissolved even after cooling.[4]

    • Action: During the dissolution step, use only the minimum amount of hot solvent necessary to fully dissolve the crude solid.[6][7] If you suspect product remains in the filtrate (mother liquor), you can test it by dipping a glass rod into the liquid and allowing the solvent to evaporate.[4] If a large solid residue forms, you can boil off some of the solvent from the mother liquor and cool it again to obtain a "second crop" of crystals.

  • Premature Crystallization During Filtration: If performing a hot gravity filtration to remove insoluble impurities, the product can crystallize on the funnel or filter paper.

    • Action: Use a stemless or short-stemmed funnel and preheat the entire filtration apparatus (funnel, filter paper, and receiving flask) with hot solvent vapor before pouring your solution through.[8]

  • Incomplete Crystallization: The compound may require a lower temperature to fully precipitate.

    • Action: After the solution has cooled slowly to room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize the amount of crystal formation before filtration.[9]

Crystallization Troubleshooting Workflow

The following diagram outlines a decision-making process for addressing common crystallization challenges.

G start Start with Hot, Saturated Solution cool Cool Slowly to Room Temperature start->cool observe Observe Outcome cool->observe good_crystals Good Crystals Formed (Slow Growth, >5 min) observe->good_crystals Ideal oiling_out Problem: 'Oiling Out' observe->oiling_out Non-Ideal no_crystals Problem: No Crystals Form observe->no_crystals Non-Ideal crashed_out Problem: Crashed Out (Fine Powder) observe->crashed_out Non-Ideal ice_bath Cool in Ice Bath good_crystals->ice_bath solve_oil 1. Re-heat solution 2. Add more 'good' solvent 3. Cool even slower oiling_out->solve_oil solve_no_crystals 1. Scratch flask with glass rod 2. Add a seed crystal 3. Boil off some solvent to concentrate no_crystals->solve_no_crystals low_yield Problem: Low Yield solve_yield 1. Check mother liquor 2. Concentrate filtrate for 2nd crop 3. Ensure sufficient cooling time in ice bath low_yield->solve_yield solve_crash 1. Re-heat solution 2. Add 10-15% more solvent 3. Insulate flask for slower cooling crashed_out->solve_crash solve_oil->cool solve_no_crystals->cool solve_crash->cool filtrate Vacuum Filtrate & Wash with Cold Solvent ice_bath->filtrate dry Dry Crystals filtrate->dry Check Yield dry->low_yield If <70%

Caption: Troubleshooting Decision Tree for Crystallization.

Frequently Asked Questions (FAQs)

Question: How do I select the best solvent system for 2-Chloro-6-(hydroxymethyl)benzonitrile?

Answer:

The selection of an appropriate solvent is the most critical step for a successful recrystallization.[2] The ideal solvent should dissolve the compound completely at high temperatures but poorly at low temperatures.[7][10] Given the structure of 2-Chloro-6-(hydroxymethyl)benzonitrile—containing a polar hydroxymethyl group (-CH2OH), a nitrile group (-CN), and a moderately non-polar chlorobenzene ring—a solvent of intermediate polarity or a mixed-solvent system is recommended.[2]

Solvent Screening Strategy:

  • Single Solvents: Start by testing polar protic solvents that can engage in hydrogen bonding.

    • Good Starting Points: Isopropanol, Ethanol.[2] These alcohols often provide the right balance of solvency for polar functional groups at elevated temperatures.

    • Other Possibilities: Toluene can be effective for aromatic compounds, but its high boiling point may increase the risk of oiling out.[2][9] Ethyl acetate offers intermediate polarity.

  • Mixed-Solvent Systems: This is a powerful technique when no single solvent is ideal. It involves a "good" solvent in which the compound is highly soluble and a miscible "bad" solvent in which the compound is insoluble.[2][9]

    • Recommended Pair: Ethyl Acetate (good) / Hexanes (bad). Dissolve the compound in a minimum of boiling ethyl acetate, then add hexanes dropwise until the solution just becomes cloudy (turbid). Add a final drop or two of hot ethyl acetate to redissolve the precipitate and then allow the solution to cool slowly.

Data Summary: Potential Solvents for Screening

SolventBoiling Point (°C)PolaritySuitability Notes
Isopropanol82PolarGood starting point; similar to ethanol.[2]
Ethanol78PolarOften effective for compounds with H-bonding capability.
Ethyl Acetate77IntermediateGood "soluble" solvent, often paired with a non-polar co-solvent.[2]
Toluene111Non-polarCan be effective for aromatic compounds, but high boiling point is a risk.[2][9]
Hexane/Heptane69 / 98Non-polarExcellent as the "insoluble" or "bad" solvent in a mixed system.[2]

Question: What is the importance of the cooling rate and what is the standard protocol?

Answer:

A slow and controlled cooling rate is fundamental to achieving high purity. Crystal formation is an equilibrium process where molecules of the desired compound selectively deposit onto the growing crystal lattice. Slow cooling allows this selective process to occur, effectively excluding impurity molecules, which remain in the solvent.[5][6] Rapid cooling traps impurities and leads to a less pure product.[3]

Recommended Cooling Protocol:

  • Step 1: Slow Cooling to Room Temperature: After dissolving your crude compound in the minimum amount of hot solvent, cover the flask (e.g., with a watch glass) and place it on a non-conductive surface (like a cork ring) where it will not be disturbed.[5]

  • Step 2: Observe Crystal Formation: Allow the solution to cool naturally to room temperature. Crystals should ideally begin to form over a period of 5 to 20 minutes.[3][4] Do not disturb the flask during this period to allow for the formation of larger, purer crystals.[5]

  • Step 3: Maximize Yield with an Ice Bath: Once the flask has reached ambient temperature and crystal growth has visibly slowed, place it in an ice-water bath for an additional 15-30 minutes. This will decrease the compound's solubility further, maximizing precipitation and improving your final yield.[9]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization with Isopropanol

  • Dissolution: Place the crude 2-Chloro-6-(hydroxymethyl)benzonitrile in an Erlenmeyer flask. Add a small volume of isopropanol and heat the mixture to a gentle boil on a hot plate with stirring. Continue adding isopropanol in small portions until the solid just dissolves completely.

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (If Necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, undisturbed. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Transfer the purified solid to a watch glass and allow it to air dry completely or dry in a vacuum oven.[2]

Protocol 2: Mixed-Solvent Recrystallization with Ethyl Acetate / Hexane

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling ethyl acetate.

  • Addition of Anti-solvent: While keeping the solution hot, add hexane dropwise with swirling until a persistent cloudiness (turbidity) appears.

  • Clarification: Add a few drops of hot ethyl acetate, just enough to make the solution clear again.

  • Crystallization: Cover the flask and follow the slow cooling and ice-bath procedure described in Protocol 1, Step 4.

  • Isolation, Washing & Drying: Follow the procedures described in Protocol 1, Steps 5-7, using an ice-cold mixture of ethyl acetate/hexane (in the same approximate ratio) for the washing step.

References

  • Crystallization & Solid Form Challenges for Intermediates - At Tianming Pharmaceutical. (n.d.).
  • Recrystallization of 2-(3-Fluorophenyl)benzonitrile: A Technical Guide - Benchchem. (n.d.).
  • Troubleshooting - Chemistry LibreTexts. (2022, April 7).
  • Troubleshooting - Chemistry LibreTexts. (2022, August 16).
  • SOP: CRYSTALLIZATION. (n.d.).
  • Fragrance Crystallization. (n.d.).
  • Experiment 2: Recrystallization. (n.d.).
  • Recrystallization. (n.d.).
  • Recrystallization. (n.d.).
  • Experimental No. (4) Recrystallization. (2021, July 16).
  • Purification by Recrystallization - CUNY. (n.d.).
  • Crystallization Process R&D in Pharmaceutical Development - PharmaBlock. (n.d.).

Sources

Optimization

Technical Support Center: Safe Quenching and Workup of Borane Reductions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the workup of borane ( ) mediated reductions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the workup of borane (


) mediated reductions. Borane is a highly versatile, electrophilic reducing agent, but its reactivity profile demands rigorous safety protocols and precise workup strategies.

This guide is designed to move beyond basic instructions, explaining the causality behind each step of the quenching process. By understanding the underlying mechanistic chemistry, you can implement self-validating workflows that ensure both laboratory safety and maximum product recovery.

Troubleshooting & FAQs

Q1: Why does my reaction mixture violently froth when I add the quenching agent? A1: Unreacted borane is highly electrophilic and reacts rapidly with protic solvents (such as methanol or water) to undergo solvolysis. This reaction produces hydrogen gas (


). Because one mole of 

generates three moles of

gas, the sudden volume expansion causes violent frothing. If the reaction is not cooled to 0 °C, the exotherm accelerates this gas evolution, potentially causing the reaction to boil over or ignite 1.

Q2: I reduced an amide to an amine, but my yield is low and the NMR shows a broad peak. What happened? A2: Borane is a strong Lewis acid (due to its empty p-orbital) and forms a highly stable dative bond with the newly formed amine (a Lewis base), creating a borane-amine complex (


). Standard aqueous workups are insufficient to break this bond. You must either reflux the quenched mixture in methanol overnight or perform a rigorous acidic workup to protonate the amine, which breaks the B-N bond and liberates the free amine 2.

Q3: How do I get rid of the boron byproducts after reducing a ketone to an alcohol? A3: The reduction and subsequent methanol quench convert the boron species into borate esters. By repeatedly adding excess methanol and concentrating the mixture under reduced pressure, you facilitate the azeotropic removal of boron as trimethyl borate (


). This byproduct is highly volatile (bp 68 °C) and is easily removed on a rotary evaporator, leaving behind the pure alcohol 3.

Q4: I am using Borane-Dimethyl Sulfide (BMS). How do I handle the stench and safely dispose of the DMS? A4: BMS releases free dimethyl sulfide (DMS) during the reaction and quench. DMS is highly volatile and has an extremely foul odor. All operations must be performed in a well-ventilated fume hood. To safely dispose of DMS-contaminated glassware and waste, treat them with a dilute bleach (sodium hypochlorite) solution. The bleach oxidizes the foul-smelling DMS to odorless dimethyl sulfoxide (DMSO) 4.

Quantitative Comparison: Borane Reagents & Quenching Parameters

When designing your workup, it is critical to account for the physical and chemical properties of your specific borane source.

ParameterBorane-THF (

)
Borane-Dimethyl Sulfide (BMS)
Commercial Concentration ~1.0 M2.0 M to 10.0 M
Reagent Stability Low (Requires stabilizers like

, degrades at RT)
High (Stable at room temperature for months)
Quenching Exothermicity HighVery High (Due to higher molarity)
Primary Quenching Agent Methanol (MeOH)Methanol (MeOH)
Gas Evolved per mol

3 moles of

gas
3 moles of

gas
Volatile Byproducts Trimethyl borate (

), THF
Trimethyl borate (

), Dimethyl Sulfide (DMS)
Odor Management Standard fume hood ventilationRequires bleach scrubber to oxidize foul-smelling DMS

Experimental Protocols: Self-Validating Workflows

Protocol A: Safe Methanol Quench and Boron Removal (For Alcohols)

Use this protocol when reducing ketones, aldehydes, or esters where the product does not contain a basic nitrogen.

  • Cooling: Transfer the reaction flask to an ice-water bath and allow the internal temperature to reach 0 °C.

  • Venting: Ensure the reaction setup is connected to a mineral oil bubbler or an open needle to safely vent evolved hydrogen gas.

  • Quenching: Add methanol dropwise via an addition funnel or syringe. Causality: The slow addition controls the rate of the exothermic reaction and prevents the reaction mixture from violently frothing out of the flask 5.

  • Validation Check: Continue adding methanol until no further effervescence is observed. The cessation of gas evolution acts as a real-time visual indicator that all active

    
     bonds have been consumed. Do not proceed to concentration until the solution is completely static upon the addition of fresh methanol.
    
  • Azeotropic Removal: Concentrate the mixture under reduced pressure. Add fresh methanol (10-20 mL/mmol) and evaporate again. Repeat this 3 times to completely remove boron as volatile trimethyl borate (

    
    ).
    
Protocol B: Cleaving Borane-Amine Complexes (For Amines)

Use this protocol when reducing amides or nitriles to amines.

  • Initial Quench: Perform steps 1-4 from Protocol A to destroy excess borane safely.

  • Hydrolysis: Add 1M HCl to the methanolic solution until the pH is < 2. Causality: The acid protonates the amine, breaking the dative B-N bond and forming a water-soluble ammonium salt.

  • Validation Check: To confirm the B-N bond is fully cleaved, spot the mixture on a TLC plate. The borane-amine complex typically elutes with a higher

    
     (less polar) than the free amine. The disappearance of the high-
    
    
    
    spot validates successful hydrolysis.
  • Extraction: Wash the acidic aqueous layer with diethyl ether to remove non-basic impurities.

  • Basification & Isolation: Cool the aqueous layer to 0 °C and slowly add 1M NaOH or saturated aqueous

    
     until pH > 10. Extract the liberated free amine into dichloromethane or ethyl acetate. Dry over 
    
    
    
    and concentrate.

Process Visualization

The following diagram outlines the logical decision tree for safely quenching borane reactions based on the substrate type.

BoraneQuenchWorkflow N1 Reaction Complete (Excess Borane Present) N2 Cool to 0 °C (Control Exotherm) N1->N2 N3 Dropwise MeOH Addition (Vent H2 Gas) N2->N3 N4 Substrate Type? N3->N4 N5 Alcohol Product (Borate Esters Formed) N4->N5 Ketone/Ester Reduction N6 Amine Product (Borane-Amine Complex) N4->N6 Amide/Nitrile Reduction N7 Azeotropic Distillation (Remove B(OMe)3) N5->N7 N8 Acid/Base Workup (Cleave B-N Bond) N6->N8

Logical workflow for safely quenching borane reductions and isolating free products.

References

  • Organic Synthesis. Borane Reductions (using BH3.THF or BH3.Me2S, BMS).[Link]

  • The Journal of Organic Chemistry - ACS Publications. Highly Enantioselective Borane Reduction of Heteroaryl and Heterocyclic Ketoxime Ethers.[Link]

  • Eugene E. Kwan. Synthesis of 9-borabicyclo[3.3.1]nonane (9-bbn).[Link]

Sources

Troubleshooting

Technical Support Center: Exotherm Management in Benzonitrile Synthesis

Welcome to the Technical Support Center for benzonitrile synthesis. Exothermic runaways—particularly during the diazotization and cyanation stages of the Sandmeyer reaction—pose severe safety risks and are the primary ca...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for benzonitrile synthesis. Exothermic runaways—particularly during the diazotization and cyanation stages of the Sandmeyer reaction—pose severe safety risks and are the primary cause of low yields, impurity formation, and equipment failure.

As a Senior Application Scientist, I have structured this guide to move beyond simple procedural steps. Here, we address the causality behind thermal spikes and provide self-validating protocols to ensure your scale-up processes remain safe, controlled, and highly reproducible.

Part 1: Troubleshooting Batch Sandmeyer Reactions

Q1: During the diazotization of aniline, my reaction temperature spikes uncontrollably, and I observe the evolution of brown gas. How do I prevent this runaway exotherm?

A1:

  • Causality: The formation of benzenediazonium chloride is a highly exothermic process. If the heat generation rate from the addition of sodium nitrite exceeds the cooling capacity of your ice-salt bath, localized hot spots will form, pushing the temperature above 5 °C. At this critical threshold, the thermally labile diazonium salt rapidly decomposes into phenol and nitrogen gas, while excess nitrous acid decomposes into toxic nitrogen dioxide (NO₂) gas 1.

  • Solution: Implement subsurface dosing . Do not drop the sodium nitrite solution onto the surface of the aniline hydrochloride mixture. Use a syringe pump with a PTFE needle submerged below the liquid level to prevent surface hot-spots. Link the dosing pump to an internal thermocouple, programming the pump to automatically pause if the internal temperature reaches 4 °C.

Q2: The addition of the cold diazonium salt to the copper(I) cyanide solution causes a violent exotherm and severe foaming. How can I control this on a multi-gram scale?

A2:

  • Causality: The Sandmeyer cyanation step involves a single-electron transfer (SET) mechanism catalyzed by Cu(I), which rapidly releases nitrogen gas and massive amounts of heat. Foaming is caused by the sudden evolution of N₂ gas trapped in the viscous aqueous mixture [[1]]().

  • Solution: Utilize reverse addition . Instead of adding CuCN to the diazonium salt, add the cold diazonium solution dropwise into a vigorously stirred CuCN/NaCN solution pre-heated to 60 °C. While heating a thermally labile intermediate seems counterintuitive, the diazonium salt is instantly consumed upon contact with the Cu(I) complex. This prevents the dangerous accumulation of the energetic intermediate and allows for steady, controlled N₂ evolution.

G Start Exotherm Detected in Benzonitrile Synthesis Stage Identify Reaction Stage Start->Stage Diaz Diazotization Stage (Aniline + NaNO2) Stage->Diaz Cyan Cyanation Stage (Diazonium + CuCN) Stage->Cyan CheckT Is Temp > 5°C? Diaz->CheckT CheckAdd Is Addition Too Fast? Cyan->CheckAdd Decomp Risk: Diazonium Decomposition (N2 gas) CheckT->Decomp Yes FixDiaz Action: Subsurface Dosing & Active Cooling CheckT->FixDiaz No, but rising Decomp->FixDiaz Accum Risk: Intermediate Accumulation & Runaway CheckAdd->Accum Yes FixCyan Action: Reverse Addition (Diazonium into CuCN) CheckAdd->FixCyan No, but foaming Accum->FixCyan

Workflow for diagnosing and mitigating temperature exotherms in batch Sandmeyer reactions.

Part 2: Advanced Exotherm Control via Continuous Flow

Q3: How does continuous flow chemistry fundamentally resolve the exotherm issues in benzonitrile synthesis?

A3:

  • Causality: Traditional batch reactors suffer from poor surface-area-to-volume ratios, leading to inefficient heat transfer. Microreactors (tubular or chip-based) possess exceptionally high surface-area-to-volume ratios, allowing for near-instantaneous heat dissipation. By continuously pumping aniline, HCl, and NaNO₂ through a cooled T-mixer, the diazonium salt is generated and immediately consumed in a subsequent cyanation loop. This means only milligram quantities of the explosive intermediate exist at any given time, completely eliminating the risk of a macro-scale thermal runaway 2.

Flow N1 Aniline + HCl (Pump A) Mix1 T-Mixer 1 (Maintained at 0°C) N1->Mix1 N2 NaNO2 (aq) (Pump B) N2->Mix1 Coil1 Residence Coil (Diazotization) Mix1->Coil1 Mix2 T-Mixer 2 (Cyanation) Coil1->Mix2 N3 CuCN / KCN (Pump C) N3->Mix2 Coil2 Heated Coil (60°C, Rapid N2 Release) Mix2->Coil2 Prod Benzonitrile Continuous Collection Coil2->Prod

Schematic of a continuous flow setup for safe, exotherm-controlled benzonitrile synthesis.

Part 3: Alternative Catalytic Routes

Q4: Can I avoid the Sandmeyer exotherm entirely by using transition-metal catalyzed cyanation of aryl halides?

A4:

  • Causality: Yes. Palladium- or nickel-catalyzed cyanation of aryl halides (e.g., bromobenzene) with non-toxic cyanide sources (like potassium hexacyanoferrate(II) or zinc cyanide) shifts the thermodynamic profile from a violent, gas-evolving radical process to a controlled catalytic cycle (oxidative addition, transmetalation, reductive elimination). These reactions operate smoothly at mild temperatures (room temperature to 40 °C) without the sudden exotherms associated with diazonium decomposition [[3]]() 4. Furthermore, recent advances in mechanochemistry (ball milling) have allowed for solvent-free cyanation, completely eliminating solvent-based thermal runaways 5.

Data Presentation: Route Comparison

Synthesis RouteExotherm Potential (ΔH)Cooling RequirementPrimary Safety RiskTypical Yield
Batch Sandmeyer Very HighIce-salt bath (-5 °C)Runaway N₂ evolution, diazonium explosion60–75%
Flow Sandmeyer Low (No Accumulation)Chiller (-10 °C)Pump failure leading to local accumulation85–95%
Pd/Ni-Catalyzed Cyanation LowNone (Ambient to 40 °C)Catalyst poisoning, reagent toxicity80–99%
Benzamide Dehydration ModerateReflux controlLocalized overheating70–85%

Experimental Protocols

Protocol 1: Exotherm-Controlled Batch Sandmeyer Synthesis of Benzonitrile

This protocol utilizes reverse-addition to establish a self-validating safety loop.

  • Preparation: Dissolve aniline (1.0 eq) in a mixture of concentrated HCl and water. Cool the flask to 0 °C using an ice-salt bath.

    • Validation: The solution must be homogeneous and stable at 0 °C before proceeding.

  • Diazotization: Using a syringe pump equipped with a submerged PTFE needle, add pre-cooled aqueous NaNO₂ (1.05 eq) at a rate of 0.5 mL/min.

    • Validation: Monitor the internal thermocouple. The temperature must not exceed 5 °C. The mixture should remain a clear/pale yellow solution. If brown NO₂ gas appears, the diazonium is decomposing; immediately pause the addition and increase cooling.

  • Cyanation (Reverse Addition): In a separate, larger flask, prepare a solution of CuCN (1.1 eq) and NaCN (2.2 eq) in water. Heat this mixture to 60 °C.

  • Coupling: Transfer the cold diazonium solution to an addition funnel (jacketed if possible). Add the diazonium solution dropwise into the vigorously stirred, 60 °C CuCN solution.

    • Validation: Nitrogen gas should evolve immediately upon each drop hitting the solution. If gas evolution stops but addition continues, pause immediately—intermediate accumulation is occurring and poses an explosion risk.

  • Workup: Steam distill the mixture to isolate crude benzonitrile, followed by extraction and drying over anhydrous calcium chloride.

Protocol 2: Continuous Flow Diazotization and Cyanation

A highly scalable approach for inherently safe processing.

  • System Priming: Prime Pump A (Aniline + HCl), Pump B (NaNO₂ aq), and Pump C (CuCN/KCN aq) with their respective solvents.

    • Validation: Run the system for 5 minutes at the target flow rate to ensure stable backpressure and zero leaks.

  • Thermal Equilibration: Set T-Mixer 1 and Residence Coil 1 to 0 °C. Set T-Mixer 2 and Residence Coil 2 to 60 °C.

  • Initiation: Start Pumps A and B at a 1:1 ratio. The streams meet at T-Mixer 1.

    • Validation: The output of Coil 1 should be pale yellow (diazonium formation). No gas bubbles should be visible in the PTFE tubing.

  • Cyanation Integration: Start Pump C. The diazonium stream and the CuCN stream meet at T-Mixer 2 and enter heated Coil 2.

    • Validation: Controlled, continuous gas slugs (N₂) should form immediately in Coil 2. A backpressure regulator (BPR) must be installed at the end of the line to manage the expanding gas volume and maintain steady flow.

  • Collection: Discard the first 3 residence volumes, then collect the steady-state product stream for downstream separation.

References

  • Benchchem. Troubleshooting low yield in Benzonitrile synthesis.1

  • ResearchGate. Efficient Transposition of the Sandmeyer Reaction from Batch to Continuous Process.2

  • ACS Publications. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media.3

  • MDPI. Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide.4

  • RSC Publishing. Cyanation of aryl halides using potassium hexacyanoferrate(ii) via direct mechanocatalysis.5

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 2-Chloro-6-(hydroxymethyl)benzonitrile: A Comparison Guide for Solvent Selection and Structural Validation

Introduction As a Senior Application Scientist in pharmaceutical characterization, I frequently encounter analytical challenges during the structural elucidation of heavily substituted, electron-deficient aromatic rings....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist in pharmaceutical characterization, I frequently encounter analytical challenges during the structural elucidation of heavily substituted, electron-deficient aromatic rings. 2-Chloro-6-(hydroxymethyl)benzonitrile is a highly relevant synthetic intermediate, prominently featured in the development of modern immunomodulators, including PD-1/PD-L1 pathway inhibitors[1].

The presence of three distinct functional groups—a strongly electron-withdrawing nitrile (-CN), a halogen (-Cl), and a mildly electron-donating/withdrawing hydroxymethyl (-CH2OH) group—creates a complex electronic environment on the benzene ring. The objective of this guide is to objectively compare the analytical performance of standard NMR solvent systems and outline a self-validating experimental protocol to ensure unambiguous structural assignment for drug development professionals.

Chemical Structure & Expected Proton Environments

To design an effective NMR experiment, we must first map the target molecule (


). The 

NMR spectrum will consist of three distinct regions:
  • Aromatic Protons (3H): Located at positions C3, C4, and C5. Due to the 1,2,6-trisubstitution pattern, these protons form an AMX or ABX spin system. The H4 proton will appear as a triplet (or doublet of doublets) due to ortho-coupling with H3 and H5.

  • Aliphatic Protons (2H): The methylene (

    
    ) protons of the hydroxymethyl group.
    
  • Exchangeable Proton (1H): The hydroxyl (

    
    ) proton.
    
Comparison Guide: Solvent Selection ( vs. )

The choice of deuterated solvent is the single most critical variable in the


 NMR analysis of hydroxymethyl-containing compounds. Below is a comparative analysis summarizing the quantitative and qualitative performance of Chloroform-d (

) versus Dimethyl Sulfoxide-d6 (

).
Analytical ParameterChloroform-d (

)
Dimethyl Sulfoxide-d6 (

)
-OH Signal Morphology Broad singlet (~2.0 - 2.5 ppm)Sharp triplet (~5.5 - 5.8 ppm)

Signal Morphology
Singlet (~4.8 - 4.9 ppm)Doublet (~4.6 - 4.8 ppm)
Aromatic Resolution Good (H3, H4, H5 often overlap)Excellent (Distinct dd, t, dd patterns)
Chemical Exchange Rate Rapid (Obscures scalar coupling)Slowed via H-bonding (Reveals coupling)
Cost / Routine Use Low / Standard primary solventModerate / Specialized for polar compounds
Expert Insight on Causality:

Why does


 drastically alter the signal morphology of the 

and

groups? In non-polar solvents like

, the hydroxyl proton undergoes rapid intermolecular chemical exchange. Because this exchange rate is faster than the NMR timescale, the scalar coupling (

) between the

and the adjacent

protons is averaged out, resulting in a broad singlet for the

and a sharp singlet for the

[2].

Conversely,


 is a strong hydrogen-bond acceptor. The sulfoxide oxygen forms a stable hydrogen bond with the solute's 

proton, effectively "locking" it in place and slowing the chemical exchange rate. This allows the NMR spectrometer to resolve the scalar coupling. As a result, the

proton splits into a distinct triplet (coupled to the two

protons), and the

protons split into a doublet. This phenomenon provides a self-validating diagnostic feature that unambiguously confirms the intact hydroxymethyl group.
Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in your data, the following step-by-step methodology integrates internal validation checks at each stage of the workflow.

Step 1: Sample Preparation
  • Mass Optimization: Weigh exactly 15–20 mg of 2-Chloro-6-(hydroxymethyl)benzonitrile.

    • Causality: This specific mass range ensures a high signal-to-noise (S/N) ratio in a standard 5 mm NMR tube without increasing the solution's viscosity, which would otherwise lead to line broadening and loss of fine coupling resolution.

  • Solvent Addition: Dissolve the sample in 0.6 mL of high-purity

    
     containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Homogenization: Vortex for 30 seconds and filter the solution through a glass wool plug directly into the NMR tube.

    • Causality: Removing microscopic particulate matter prevents distortions in magnetic field homogeneity.

Step 2: Instrument Setup & Shimming
  • Temperature Regulation: Stabilize the probe temperature to 298 K (25 °C).

  • Locking and Shimming: Lock on the deuterium signal of

    
     and execute gradient shimming.
    
  • Self-Validation Check: Observe the TMS reference signal at 0.00 ppm. The line width at half-height (

    
    ) must be < 1.0 Hz.
    
    • Causality: If the peak is broader, the shimming is inadequate and must be repeated. Poor shimming will obscure the critical

      
       coupling of the aromatic protons.
      
Step 3: Acquisition Parameters
  • Pulse Sequence: Utilize a standard 1D

    
     sequence with a 30° flip angle (e.g., zg30).
    
  • Relaxation Delay (D1): Set to 2.0 seconds.

    • Causality: Ensuring D1 is roughly

      
       (longitudinal relaxation time) guarantees accurate integration values, which is mandatory for confirming the 3:2:1 proton ratio of the aromatic, aliphatic, and hydroxyl protons.
      
  • Scans (NS): Acquire 16 scans for optimal S/N.

Advanced Workflow: 1D vs 2D NMR Techniques

While 1D


 NMR in 

is excellent for identifying the functional groups, complete structural elucidation—especially the assignment of the quaternary carbons (C1 attached to -CN, C2 attached to -Cl, C6 attached to

)—requires a multidimensional approach.

G A 2-Chloro-6-(hydroxymethyl)benzonitrile Sample Dissolution B 1D 1H NMR (DMSO-d6) Identify -OH and -CH2- coupling A->B C 1D 13C NMR Carbon Backbone Assignment A->C D 2D COSY Confirm H3-H4-H5 Aromatic Spin System B->D E 2D HSQC / HMBC Map Quaternary Carbons (C1, C2, C6) B->E C->E F Final Structural Confirmation (Drug Intermediate Validated) D->F E->F

Figure 1: Comprehensive NMR workflow for structural validation of pharmaceutical intermediates.

Workflow Logic:
  • 2D COSY (Correlation Spectroscopy): Used to map the H3-H4-H5 spin system. The cross-peaks will confirm that H4 is ortho-coupled to both H3 and H5, validating the 1,2,6-substitution pattern.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Assigns the proton-bearing carbons (C3, C4, C5, and the

    
     carbon).
    
  • 2D HMBC (Heteronuclear Multiple Bond Correlation): The critical final step. By observing long-range

    
     and 
    
    
    
    couplings from the
    
    
    protons to C1 and C6, and from the aromatic protons to C2, researchers can unambiguously assign the electron-deficient quaternary carbons that are otherwise invisible in standard
    
    
    NMR.
Conclusion

For the structural validation of 2-Chloro-6-(hydroxymethyl)benzonitrile,


 is objectively superior to 

. By exploiting the hydrogen-bonding capabilities of DMSO to reveal the

/

scalar coupling, researchers can create a self-validating 1D NMR experiment. When combined with a rigorous shimming protocol and 2D HMBC mapping, this workflow guarantees the highest level of scientific integrity in pharmaceutical intermediate characterization.
References
  • Title: WO2015160641A2 - Compounds useful as immunomodulators Source: Google Patents URL
  • Title: NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities Source: Journal of Organic Chemistry URL

Sources

Comparative

FTIR characteristic peaks for nitrile and hydroxyl groups

Resolving Nitrile and Hydroxyl Groups in FTIR Spectroscopy: A Comparative Guide to ATR vs. Transmission Techniques In pharmaceutical development and polymer characterization, Fourier Transform Infrared (FTIR) spectroscop...

Author: BenchChem Technical Support Team. Date: March 2026

Resolving Nitrile and Hydroxyl Groups in FTIR Spectroscopy: A Comparative Guide to ATR vs. Transmission Techniques

In pharmaceutical development and polymer characterization, Fourier Transform Infrared (FTIR) spectroscopy is a frontline analytical tool for elucidating molecular structures. Two functional groups that frequently dictate material performance—and present unique spectroscopic challenges—are the nitrile (-C≡N) and hydroxyl (-OH) groups.

For instance, in the stability testing of Nitrile Butadiene Rubber (NBR) used in pharmaceutical seals, thermo-oxidative aging is quantified by monitoring the hydrolysis of the nitrile group into hydroxyl and carbonyl derivatives [4]. However, accurately resolving these groups requires selecting the correct FTIR sampling technique. This guide objectively compares Attenuated Total Reflectance (ATR) and Transmission (KBr pellet) methodologies, providing the mechanistic causality and self-validating protocols necessary to ensure data integrity.

Spectroscopic Fundamentals: The Physics of the Peaks

FTIR spectra are divided into distinct interpretative zones based on atomic vibrations [6]. The accurate identification of -OH and -C≡N groups relies on understanding their specific dipole moment changes and hydrogen-bonding behaviors.

  • Nitrile Group (-C≡N): Located in the "triple bond region" (Zone II), the nitrile stretching vibration produces a sharp, medium-intensity peak between 2260 and 2220 cm⁻¹[4][6]. Because very few other functional groups absorb in this region, it is typically free from spectral interference, making it an excellent internal standard for quantitative tracking.

  • Hydroxyl Group (-OH): Located in the single-bond region (Zone I), the -OH stretch is highly dependent on its environment. Free, non-hydrogen-bonded hydroxyls appear as sharp peaks between 3700 and 3600 cm⁻¹ [3]. However, in most solid and liquid samples, extensive intermolecular hydrogen bonding broadens this peak significantly, shifting it to a strong, wide band between 3600 and 3200 cm⁻¹ [3][5].

Table 1: Quantitative Peak Characteristics and Interferences

Functional GroupWavenumber Range (cm⁻¹)Peak Shape & IntensitySpectral RegionPrimary Interferences
Free Hydroxyl (-OH) 3700 – 3600Sharp, VariableZone IAtmospheric moisture
H-Bonded Hydroxyl (-OH) 3600 – 3200Broad, StrongZone IKBr moisture, Amines (-NH)
Nitrile (-C≡N) 2260 – 2220Sharp, MediumZone IIAlkynes (rare in standard matrices)
Water Bending (Artifact) 1640 – 1630Broad, MediumZone IIIAmides, Carbonyls

The Core Comparison: ATR vs. Transmission (KBr)

The decision to use ATR or Transmission FTIR is not arbitrary; it is governed by the optical physics of the sampling accessory and the chemical nature of the matrix [1].

Attenuated Total Reflectance (ATR-FTIR)

ATR is the modern standard due to its speed and non-destructive nature. The IR beam reflects internally within a high-refractive-index crystal (e.g., diamond), creating an evanescent wave that penetrates the sample [1].

  • The Causality of Weak -OH Peaks: The penetration depth (

    
    ) of the evanescent wave is directly proportional to the wavelength of the IR light. Because the -OH group absorbs at a high wavenumber (~3400 cm⁻¹), the corresponding wavelength is very short. Consequently, the beam penetrates less deeply into the sample compared to lower wavenumber regions, resulting in an artificially weaker -OH peak [1].
    
  • Performance on Nitriles: ATR resolves the -C≡N peak at ~2235 cm⁻¹ with excellent clarity, as the penetration depth at this mid-range wavelength is sufficient for robust signal-to-noise ratios.

Transmission FTIR (KBr Pellet)

Transmission FTIR measures the bulk properties of a sample by passing the IR beam completely through it. For solids, the sample is typically dispersed in a potassium bromide (KBr) matrix [5].

  • The Causality of False-Positive -OH Peaks: KBr is highly hygroscopic. If exposed to ambient humidity during the grinding and pressing process, it readily absorbs atmospheric water molecules [2]. This introduces a massive, broad O-H stretching artifact at ~3400 cm⁻¹ and an H-O-H bending artifact at ~1633 cm⁻¹, which can completely obscure the intrinsic hydroxyl signals of the analyte [3].

  • Performance on Nitriles: Transmission provides the highest absolute sensitivity and sharpest peaks for trace nitrile quantification, provided the baseline is properly managed [2].

Table 2: Performance Comparison Matrix

ParameterATR-FTIRTransmission (KBr Pellet)
Sample Preparation None (Direct surface contact)High (Grinding, pressing, desiccation)
-OH Peak Sensitivity Low (Requires software correction)High (Measures bulk pathlength)
Moisture Artifact Risk Very LowVery High (Hygroscopic KBr matrix)
-C≡N Peak Resolution ExcellentExcellent
Best Used For Routine QA/QC, Moisture-sensitive APIsTrace analysis, Absolute quantitation

Methodological Decision Workflow

FTIR_Workflow Start Determine Target Functional Group Nitrile Nitrile (-C≡N) Zone II: 2260-2220 cm⁻¹ Start->Nitrile Hydroxyl Hydroxyl (-OH) Zone I: 3600-3200 cm⁻¹ Start->Hydroxyl ATR_Nitrile ATR-FTIR Optimal: Deep enough penetration at ~2200 cm⁻¹, zero prep. Nitrile->ATR_Nitrile Standard Analysis Moisture Is sample highly sensitive to moisture artifacts? Hydroxyl->Moisture Evaluate Matrix ATR_Hydroxyl ATR-FTIR Requires ATR correction for shallow penetration at 3400 cm⁻¹. Moisture->ATR_Hydroxyl Yes (Avoid KBr) KBr_Hydroxyl Transmission (KBr) Requires strict desiccation & blank validation <0.05 Abs. Moisture->KBr_Hydroxyl No (Need Bulk SNR)

Workflow for selecting FTIR sampling techniques based on target functional group and sample state.

Self-Validating Experimental Protocols

To guarantee scientific integrity, every FTIR method must prove its own baseline reliability before sample data is accepted.

Protocol A: ATR-FTIR Analysis (Optimized for Nitrile & Routine -OH)

This protocol utilizes a self-validating background check to prevent solvent contamination.

  • Crystal Preparation: Clean the diamond ATR crystal using a lint-free wipe and volatile solvent (e.g., Isopropanol). Allow 60 seconds for complete evaporation.

  • System Validation (The Self-Check): Run a background scan (air). Inspect the resulting spectrum in the 3600–3200 cm⁻¹ region.

    • Validation Criterion: The absorbance in this region must be < 0.001 AU. If a broad peak is present, residual solvent remains. Re-clean and repeat.

  • Sample Application: Place the sample on the crystal. For solids, apply the pressure anvil until the software indicates optimal contact force. Causality: Intimate contact is mandatory because the evanescent wave only penetrates 1–5 µm into the sample[1].

  • Acquisition & Correction: Collect 32 to 64 scans at a resolution of 4 cm⁻¹ [5]. Apply the spectrometer's "Advanced ATR Correction" algorithm to mathematically compensate for the wavelength-dependent penetration depth, normalizing the -OH peak intensity relative to the fingerprint region.

Protocol B: Transmission KBr Pellet (Optimized for Trace Hydroxyls)

This protocol utilizes a blank matrix check to definitively rule out hygroscopic artifacts.

  • Matrix Desiccation: Dry spectroscopic-grade KBr powder in an oven at 110°C for a minimum of 24 hours. Store immediately in a vacuum desiccator.

  • Matrix Validation (The Self-Check): Before analyzing a sample, press a pellet using only the dried KBr powder. Run a transmission scan.

    • Validation Criterion: Check the 3400 cm⁻¹ and 1633 cm⁻¹ regions. If the absorbance exceeds 0.05 AU, the KBr has absorbed atmospheric moisture and is compromised[2][3]. The batch must be re-dried. Proceeding with wet KBr will invalidate all -OH quantification.

  • Sample Preparation: Weigh the sample and dry KBr at a 1:100 ratio (e.g., 2 mg sample to 200 mg KBr) [5]. Grind the mixture in an agate mortar under an infrared heat lamp to prevent moisture condensation during trituration.

  • Pressing: Transfer the powder to a die set and press under vacuum at 10 tons for 2 minutes. The resulting pellet should be visually transparent.

  • Acquisition: Run the sample pellet. Subtract the validated KBr blank spectrum from the sample spectrum to yield the absolute analyte profile.

References

  • Specac Ltd. "Getting reliable FTIR data in pharmaceutical analysis: the role of sampling." Specac.com.
  • Kintek Press. "What Are The Advantages Of Using Kbr Pellets In Ftir Spectroscopy? Achieve High-Sensitivity Analysis With Sharp Peaks." Kinteksolution.com.
  • ACS Omega. "Infrared Spectrum Characteristics and Quantification of OH Groups in Coal." Acs.org.
  • MDPI. "A Study on the Aging Mechanism and Anti-Aging Properties of Nitrile Butadiene Rubber: Experimental Characterization and Molecular Simulation." Mdpi.com.
  • Labindia Analytical. "Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis." Labindia-analytical.com.
  • Bumipublikasinusantara.id. "How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak." Bumipublikasinusantara.id.
Validation

A Comparative Analysis of Mass Spectrometry Fragmentation Patterns in Chloro-hydroxymethyl-benzonitriles

An In-Depth Technical Guide for Researchers Introduction Chloro-hydroxymethyl-benzonitriles represent a class of substituted aromatic compounds crucial as intermediates in the synthesis of pharmaceuticals and agrochemica...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers

Introduction

Chloro-hydroxymethyl-benzonitriles represent a class of substituted aromatic compounds crucial as intermediates in the synthesis of pharmaceuticals and agrochemicals. Their structural characterization is a critical step in process development and quality control, ensuring the identity and purity of these key building blocks. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), stands as a premier analytical technique for this purpose, offering unparalleled sensitivity and structural information through the analysis of molecular fragmentation patterns.

This guide provides an in-depth, comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of various chloro-hydroxymethyl-benzonitrile isomers. As direct experimental data for every conceivable isomer is not always available, this document synthesizes established fragmentation principles of aromatic, halogenated, and alcohol-containing compounds to build a predictive framework. We will explore how the positional isomerism of the chloro, hydroxymethyl, and cyano groups dictates unique fragmentation pathways, providing a "molecular fingerprint" that enables their differentiation. This guide is designed for researchers, scientists, and drug development professionals who rely on mass spectrometry for the unambiguous structural elucidation of complex organic molecules.

Pillar 1: Fundamental Principles of Fragmentation

When a molecule like a chloro-hydroxymethyl-benzonitrile is subjected to electron ionization (EI) at a standard energy of 70 eV, it forms an energetically unstable molecular ion (M+•). This ion rapidly decomposes into a series of smaller, charged fragments and neutral radicals. The resulting mass spectrum is a plot of the relative abundance of these charged fragments versus their mass-to-charge ratio (m/z). The fragmentation is not random; it is governed by the inherent chemical stability of the bonds and the resulting fragments.

Several key structural features of chloro-hydroxymethyl-benzonitriles guide their fragmentation:

  • Aromatic Ring: The stable benzene ring leads to a prominent molecular ion peak in many cases. Characteristic fragments of the aromatic system itself, such as the phenyl cation (C₆H₅⁺) at m/z 77, are also common.

  • Chlorine Isotopic Pattern: Chlorine possesses two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in a distinctive isotopic pattern for the molecular ion and any chlorine-containing fragments, which will appear as two peaks separated by 2 m/z units (M and M+2) with a relative intensity ratio of ~3:1. This is a powerful diagnostic tool for identifying chlorinated compounds.

  • Hydroxymethyl Group (-CH₂OH): This group is prone to several fragmentation pathways. A primary route is benzylic cleavage, the loss of a hydroxyl radical (•OH, 17 Da), or the loss of water (H₂O, 18 Da). The most characteristic fragmentation is often the cleavage of the C-C bond adjacent to the ring to lose the entire hydroxymethyl group as a radical (•CH₂OH, 31 Da) or the stabilized benzyl cation.

  • Nitrile Group (-CN): The cyano group is relatively stable. However, the loss of a neutral hydrogen cyanide molecule (HCN, 27 Da) from the molecular ion is a possible fragmentation pathway for benzonitriles.

The interplay between these groups, particularly their relative positions on the aromatic ring, can lead to unique rearrangement reactions and fragmentation patterns that allow for isomer differentiation.

Pillar 2: Proposed Fragmentation Pathways and Isomeric Comparison

To illustrate the influence of substituent positioning, we will compare the predicted EI-MS fragmentation patterns of two representative isomers: 4-chloro-3-(hydroxymethyl)benzonitrile and 2-chloro-3-(hydroxymethyl)benzonitrile . The molecular weight of their primary isotopic molecular ion (C₈H₆³⁵ClNO) is 167.01 g/mol .

Isomer 1: 4-chloro-3-(hydroxymethyl)benzonitrile

For this isomer, the substituents are not adjacent, so fragmentation is expected to proceed via cleavage of the individual functional groups.

dot

Caption: Predicted fragmentation of 4-chloro-3-(hydroxymethyl)benzonitrile.

Mechanistic Explanation:

  • Molecular Ion (m/z 167/169): The base peak may be the molecular ion due to the stability of the aromatic system. The characteristic 3:1 isotopic cluster immediately confirms the presence of one chlorine atom.

  • Loss of Chlorine (m/z 132): Cleavage of the C-Cl bond results in the loss of a chlorine radical (•Cl). This is often a highly favorable pathway, leading to a significant peak at m/z 132. This fragment, the hydroxymethylbenzonitrile cation, can further lose HCN to yield a fragment at m/z 105.

  • Loss of Formaldehyde (m/z 137/139): A rearrangement involving the hydroxymethyl group can lead to the elimination of a neutral formaldehyde molecule (CH₂O). This results in the formation of the chlorobenzonitrile radical cation, which is a very stable species. This would be a strong diagnostic peak.

  • Loss of Water (m/z 149/151): The elimination of a water molecule can occur, likely involving a hydrogen from the aromatic ring.

  • Loss of Hydrogen (m/z 166/168): Loss of a hydrogen radical from the hydroxymethyl group can form a stable conjugated system.

Isomer 2: 2-chloro-3-(hydroxymethyl)benzonitrile

The ortho-positioning of the chloro and hydroxymethyl groups can introduce an "ortho effect," enabling unique fragmentation pathways involving interaction between the adjacent substituents.

dot

Caption: Predicted fragmentation of 2-chloro-3-(hydroxymethyl)benzonitrile.

Mechanistic Explanation:

  • Unique Ortho Effect (m/z 131): The key differentiator for this isomer is the potential for intramolecular rearrangement leading to the elimination of a neutral hydrogen chloride (HCl) molecule. This is a well-documented phenomenon for ortho-substituted aromatics. The resulting ion at m/z 131 would be highly diagnostic for this specific isomeric arrangement.

  • Shared Fragmentations: This isomer will also exhibit many of the same fragmentations as its 4,3-counterpart, such as the loss of •Cl (m/z 132) and the loss of CH₂O (m/z 137/139). However, the relative intensities of these shared peaks may differ due to competition from the unique HCl loss pathway.

  • Secondary Fragmentation (m/z 104): The fragment at m/z 132 ([M-Cl]+) can subsequently lose carbon monoxide (CO) from the hydroxymethyl group, yielding a fragment at m/z 104.

Comparative Data Summary

The table below summarizes the key predicted diagnostic fragments that can be used to differentiate between the proposed isomers.

m/z (mass-to-charge)Proposed Fragment Ion4-chloro-3-(hydroxymethyl)benzonitrile2-chloro-3-(hydroxymethyl)benzonitrileRationale for Differentiation
167/169[M]+•✔️✔️Molecular Ion; confirms molecular weight and presence of one chlorine.
149/151[M-H₂O]+•✔️PossibleLoss of water is a general pathway for alcohols.
137/139[M-CH₂O]+•✔️✔️Common pathway, but relative intensity may vary.
132[M-Cl]+✔️✔️Common pathway, but relative intensity may vary.
131 [M-HCl]+• ✔️ Diagnostic "ortho effect" fragment, key for identifying the 2,3-isomer.
110/112[M-CH₂O-HCN]+•✔️PossibleSecondary fragmentation.
105[M-Cl-HCN]+•✔️PossibleSecondary fragmentation.

Pillar 3: A Self-Validating Experimental Protocol (GC-MS)

To empirically validate these predicted fragmentation patterns, a robust and reliable analytical method is required. The following section details a comprehensive GC-MS protocol.

dot

Experimental_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Prep1 Dissolve 1 mg of sample in 1 mL of Acetonitrile Prep2 Perform serial dilution to 10 µg/mL working solution Prep1->Prep2 GC_Inject Inject 1 µL into GC Prep2->GC_Inject GC_Separation Separate isomers on DB-5ms column GC_Inject->GC_Separation MS_Ionization Electron Ionization (70 eV) GC_Separation->MS_Ionization MS_Analysis Quadrupole Mass Analyzer (Scan m/z 40-250) MS_Ionization->MS_Analysis Data_Acquire Acquire Total Ion Chromatogram (TIC) MS_Analysis->Data_Acquire Data_Analyze Extract mass spectrum for each chromatographic peak Data_Acquire->Data_Analyze Data_Compare Compare experimental spectra to predicted patterns & libraries (NIST) Data_Analyze->Data_Compare

Caption: Standard workflow for GC-MS analysis of isomeric compounds.

Step-by-Step Methodology
  • Sample Preparation:

    • Objective: To prepare a sample at a suitable concentration for GC-MS analysis without overloading the system.

    • Protocol:

      • Accurately weigh approximately 1 mg of the chloro-hydroxymethyl-benzonitrile standard.

      • Dissolve the standard in 1 mL of high-purity acetonitrile or ethyl acetate to create a 1 mg/mL stock solution.

      • Perform a serial dilution with the same solvent to achieve a final working concentration of approximately 10 µg/mL.

  • Gas Chromatography (GC) Parameters:

    • Objective: To achieve baseline separation of any

Comparative

Technical Comparison Guide: Distinguishing 2-Chloro-6-(hydroxymethyl)benzonitrile from Carboxylic Acid Impurities

Executive Summary 2-Chloro-6-(hydroxymethyl)benzonitrile is a high-value pharmacophore scaffold, notably serving as a precursor in the synthesis of benzoxaborole antifungals (e.g., Tavaborole analogs).[1] Its purity is c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-6-(hydroxymethyl)benzonitrile is a high-value pharmacophore scaffold, notably serving as a precursor in the synthesis of benzoxaborole antifungals (e.g., Tavaborole analogs).[1] Its purity is critical because the dual functional groups—a nitrile (-CN) and a hydroxymethyl (-CH2OH)—are susceptible to specific degradation pathways that generate carboxylic acid impurities.[1]

These impurities, primarily 2-chloro-6-(hydroxymethyl)benzoic acid (via nitrile hydrolysis) and 2-chloro-6-cyanobenzoic acid (via alcohol oxidation), possess distinct physicochemical properties.[1] This guide provides a self-validating analytical framework to distinguish the target molecule from these acidic byproducts using wet chemistry, spectroscopy, and chromatography.

Chemical Basis of Differentiation[2]

The core challenge lies in detecting the conversion of neutral functional groups into acidic moieties.[1] The target molecule is a neutral aryl alcohol/nitrile.[1] The impurities are weak acids .[1]

Comparative Properties Table
FeatureTarget Molecule Impurity A (Hydrolysis) Impurity B (Oxidation)
Name 2-Chloro-6-(hydroxymethyl)benzonitrile2-Chloro-6-(hydroxymethyl)benzoic acid2-Chloro-6-cyanobenzoic acid
Structure Ar-CN, Ar-CH₂OHAr-COOH, Ar-CH₂OHAr-CN, Ar-COOH
Acidity (pKa) Neutral (Alcohol pKa ~16)Acidic (pKa ~3.5 - 4.[1][2]0)Acidic (pKa ~3.0 - 3.[1]5)
Solubility (aq. NaHCO₃) InsolubleSoluble (Effervesces)Soluble (Effervesces)
IR Signature ν(CN) ~2230 cm⁻¹ν(OH) ~3400 cm⁻¹No ν(CN)ν(C=O) ~1700 cm⁻¹ν(CN) ~2230 cm⁻¹ν(C=O) ~1700 cm⁻¹
Impurity Formation Pathways

The following diagram illustrates how the target molecule degrades into specific acid impurities.

impurity_pathways Target Target: 2-Chloro-6-(hydroxymethyl) benzonitrile Amide Intermediate: Amide Target->Amide Hydrolysis (H2O/H+) Aldehyde Intermediate: Aldehyde Target->Aldehyde Oxidation [O] ImpurityA Impurity A: 2-Chloro-6-(hydroxymethyl) benzoic acid ImpurityB Impurity B: 2-Chloro-6-cyanobenzoic acid Amide->ImpurityA Hydrolysis (-NH3) Aldehyde->ImpurityB Oxidation [O]

Figure 1: Degradation pathways leading to carboxylic acid impurities.[1] Impurity A arises from nitrile hydrolysis; Impurity B from alcohol oxidation.[1]

Analytical Strategy 1: Wet Chemistry (Rapid Screening)

Before deploying expensive instrumentation, use this self-validating solubility protocol. This method exploits the acidity difference between the target (neutral) and the impurities (acidic).

Protocol: Bicarbonate Solubility Test

Objective: Qualitatively detect >5% carboxylic acid impurity load.

  • Preparation: Prepare a saturated solution of Sodium Bicarbonate (NaHCO₃) in water.

  • Sample: Place 50 mg of the solid sample in a clear vial.

  • Addition: Add 2 mL of Ethyl Acetate (to dissolve the organic bulk) followed by 2 mL of saturated NaHCO₃.

  • Observation:

    • Pass (Target): Two distinct layers form.[1] No gas evolution.[1]

    • Fail (Acid Impurity): Immediate effervescence (CO₂ bubbles) at the interface.[1] The aqueous layer may become cloudy if the salt precipitates.[1]

Mechanism:



Note: The target nitrile/alcohol will not react.

Analytical Strategy 2: Spectroscopy (Structural Confirmation)

Spectroscopy provides the definitive structural proof required for regulatory filing.[1]

Infrared (IR) Spectroscopy

IR is the "fingerprint" method for this specific differentiation because the Nitrile and Carbonyl groups absorb in distinct, non-overlapping regions.

  • Target (Nitrile): Look for a sharp, medium-intensity band at 2220–2240 cm⁻¹ (C≡N stretch).[1][3][4]

  • Acid Impurities (Carboxyl): Look for a strong, sharp band at 1680–1720 cm⁻¹ (C=O stretch).[1]

  • Differentiation Rule:

    • If 1700 cm⁻¹ is present AND 2230 cm⁻¹ is absent

      
      Impurity A  (Hydrolysis).[1]
      
    • If 1700 cm⁻¹ is present AND 2230 cm⁻¹ is present

      
      Impurity B  (Oxidation) or Mixture.[1]
      
Nuclear Magnetic Resonance (NMR)

¹H-NMR is superior for detecting the oxidation of the hydroxymethyl group.

  • Target: Observe the methylene (-CH₂-) protons as a singlet or doublet (if coupled to OH) at ~4.5–4.8 ppm .[1]

  • Impurity B (Oxidized): The -CH₂- signal disappears.[1] A carboxylic acid proton (-COOH) appears downfield at ~11.0–13.0 ppm (broad singlet).[1]

  • Impurity A (Hydrolyzed): The -CH₂- signal remains, but the aromatic proton splitting pattern shifts due to the electronic change from -CN (electron-withdrawing) to -COOH.[1]

Analytical Strategy 3: Chromatography (Quantitative Purity)

For quantitative analysis (purity %), Reverse Phase HPLC is the standard.

HPLC Method Protocol

Principle: At acidic pH, carboxylic acids are protonated (neutral) and retain longer than their ionized forms, but generally elute earlier than the less polar nitrile/alcohol target on a C18 column.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1]

  • Mobile Phase B: Acetonitrile.[1][5]

  • Gradient:

    • 0-2 min: 10% B (Isocratic)[1]

    • 2-15 min: 10%

      
       90% B (Linear Gradient)[1]
      
    • 15-20 min: 90% B (Wash)[1]

  • Flow Rate: 1.0 mL/min.[1][6]

  • Detection: UV at 230 nm (optimal for benzonitriles) and 210 nm.[1]

Expected Elution Order:

  • Impurity A (Acid): Most polar (due to COOH/OH).[1] Elutes first.

  • Impurity B (Acid/Nitrile): Intermediate polarity.[1]

  • Target Molecule: Least polar (Neutral).[1] Elutes last.

Self-Validation Step: Inject a standard of Benzoic Acid.[1] If the peak tails significantly, the mobile phase pH is not acidic enough to suppress ionization. Add more H₃PO₄.[1]

Decision Tree for Identification

Use this workflow to systematically identify the material.

decision_tree Start Unknown Sample Solubility Test: NaHCO3 Solubility Start->Solubility Effervescence Effervescence Observed? Solubility->Effervescence Acidic Contains Acidic Impurity (>5%) Effervescence->Acidic Yes Neutral Likely Neutral Target Effervescence->Neutral No IR_Check Test: IR Spectroscopy (Check 1700 vs 2230 cm-1) Acidic->IR_Check Neutral->IR_Check Result_A Peak at 1700, No 2230 = Impurity A (Hydrolyzed) IR_Check->Result_A 1700 cm-1 only Result_B Peak at 1700 & 2230 = Impurity B (Oxidized) IR_Check->Result_B 1700 + 2230 cm-1 Result_Target Peak at 2230, No 1700 = Pure Target IR_Check->Result_Target 2230 cm-1 only

Figure 2: Logical workflow for distinguishing the target benzonitrile from its acid derivatives.

References

  • Hydrolysis of Nitriles to Carboxylic Acids . Chemistry LibreTexts. Available at: [Link]

  • Tavaborole (AN2690) Intermediate Chemistry . Wikipedia/ChemicalBook.[1] Context on benzoxaborole precursors. Available at: [Link]

  • IR Spectroscopy of Benzonitriles vs Acids . LibreTexts Spectroscopy Guide. Comparison of CN and COOH absorptions. Available at: [Link][7][8]

  • HPLC Method Development for Benzoic Acid Derivatives . SIELC Technologies.[1][5][9] Separation of polar aromatic acids. Available at: [Link]

  • 2-Chloro-6-hydroxybenzoic acid Properties . PubChem. Spectral data for Impurity A analog. Available at: [Link]

Sources

Validation

TLC Visualization Methods for Benzonitrile Alcohols: A Comparative Guide

The following guide details the visualization methods for Benzonitrile Alcohols , designed for researchers requiring high-fidelity monitoring of these intermediates in drug synthesis. Executive Summary & Strategic Approa...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the visualization methods for Benzonitrile Alcohols , designed for researchers requiring high-fidelity monitoring of these intermediates in drug synthesis.

Executive Summary & Strategic Approach

Benzonitrile alcohols present a unique visualization challenge in Thin Layer Chromatography (TLC). The molecule contains three distinct chemically active sites:

  • The Arene (Benzene Ring): A strong UV chromophore.

  • The Nitrile (-CN): A strong electron-withdrawing group (EWG) that deactivates the ring.

  • The Hydroxyl (-OH): An oxidizable, polar handle.

The Core Challenge: While the aromatic ring guarantees UV activity, the nitrile group's electron-withdrawing nature can suppress the sensitivity of electrophilic stains (like Anisaldehyde) that rely on ring activation. Conversely, the alcohol group remains highly susceptible to oxidative stains.

Recommendation: A Dual-Mode Visualization Strategy is required for robust data.

  • Primary: UV absorption (254 nm) for quantification and reaction monitoring.

  • Secondary: Oxidative Staining (KMnO₄ or PMA) to confirm alcohol integrity and differentiate from non-oxidizable byproducts (e.g., fully oxidized ketones or over-dehydrated nitriles).

Comparative Analysis of Visualization Methods

The following table compares the efficacy of standard staining protocols specifically for Benzonitrile Alcohols .

MethodDetection PrincipleSensitivity (Benzonitriles)SelectivityDestructive?
UV (254 nm) Fluorescence Quenching (π-π* transition)High (Primary Method)Low (Detects all aromatics)No
KMnO₄ (Basic) Oxidation of Alcohol to Ketone/AcidHigh High (Specific to oxidizable groups)Yes
PMA (Phosphomolybdic) Redox Reaction (Formation of Mo-Blue)High Moderate (General lipid/alcohol stain)Yes
p-Anisaldehyde Acid-Catalyzed Condensation/Friedel-CraftsModerate/Low High (Colorimetric differentiation)Yes
Iodine Chamber Reversible Complexation with π-systemsModerate Low (General adsorption)Semi
Deep Dive: The Chemistry of the Choice
A. Ultraviolet Absorption (254 nm)[1][2][3]
  • Mechanism: The benzene ring of the benzonitrile absorbs 254 nm light, preventing the fluorescent indicator (Zinc Silicate) on the TLC plate from emitting green light. The spot appears dark.[1][2][4][5]

  • Why it works: The nitrile group extends the conjugation of the benzene ring, often increasing the extinction coefficient compared to benzene alone. This is the most reliable method for this class of compounds.

B. Oxidative Stains (KMnO₄ & PMA)
  • Mechanism:

    • KMnO₄: The permanganate ion (

      
      ) oxidizes the benzylic alcohol. In the process, purple 
      
      
      
      is reduced to yellow-brown
      
      
      (
      
      
      ).
    • PMA: Molybdenum(VI) oxidizes the alcohol and is reduced to Molybdenum(V), forming a dark green/blue "molybdenum blue" complex.

  • Why it works: Despite the nitrile deactivating the ring, the alcohol functionality remains chemically accessible. These stains confirm the presence of the -OH group, distinguishing the product from starting materials like benzonitrile (no -OH) or benzaldehyde (different oxidation rate/color).

C. Condensation Stains (p-Anisaldehyde / Vanillin)[1]
  • Mechanism: These stains typically rely on the nucleophilicity of the analyte to attack the protonated aldehyde of the stain (Friedel-Crafts type) or dehydration reactions.

  • The Benzonitrile Problem: The nitrile group (

    
    ) is a strong EWG, making the benzene ring electron-poor. This significantly slows down the electrophilic attack required by Anisaldehyde stains, leading to faint spots or requiring vigorous heating.
    
  • Verdict: Use only if "fingerprinting" (specific color generation) is strictly necessary to separate complex mixtures.

Decision Logic & Workflow

The following diagram illustrates the logical workflow for selecting the appropriate visualization method during a reaction workup.

TLC_Workflow Start Start: TLC Plate Developed UV_Check Step 1: UV (254 nm) Check Start->UV_Check Is_Visible Spots Visible? UV_Check->Is_Visible Oxidative_Path Step 2: Oxidative Stain (Confirm Alcohol) Is_Visible->Oxidative_Path Yes (Standard) Functional_Path Step 2: Functional Stain (Complex Mixture) Is_Visible->Functional_Path Yes (Need Color ID) KMnO4 Dip in KMnO4 (Yellow Spot on Purple) Oxidative_Path->KMnO4 Result_Alcohol Result: Benzonitrile Alcohol (UV+ / Stain+) KMnO4->Result_Alcohol Stains Yellow Result_Impurity Result: Non-Alcohol Impurity (UV+ / Stain-) KMnO4->Result_Impurity No Stain Anisaldehyde Dip in p-Anisaldehyde (Heat Vigorously) Functional_Path->Anisaldehyde Anisaldehyde->Result_Alcohol Faint Color

Figure 1: Decision matrix for visualizing benzonitrile alcohols, prioritizing UV followed by oxidative confirmation.

Experimental Protocols

Method A: Basic Permanganate Stain (Recommended)

Best for: High contrast confirmation of the alcohol group.

Reagents:

  • 1.5 g Potassium Permanganate (

    
    )
    
  • 10 g Potassium Carbonate (

    
    )
    
  • 1.25 mL 10% Sodium Hydroxide (

    
    )
    
  • 200 mL Distilled Water

Protocol:

  • Preparation: Dissolve

    
     and 
    
    
    
    in water. Add the
    
    
    solution.[4][6] Stir until fully dissolved. Shelf life: ~3 months.
  • Dipping: Hold the developed, dried TLC plate with forceps. Dip quickly into the purple solution and remove immediately.

  • Visualization: Blot excess stain on a paper towel.[7] Gently heat with a heat gun (250°C setting).

  • Result: Benzonitrile alcohols appear as bright yellow/brown spots against a deep purple background.

Method B: Phosphomolybdic Acid (PMA)

Best for: General screening if KMnO₄ is too aggressive.

Reagents:

  • 10 g Phosphomolybdic Acid[6][7]

  • 100 mL Ethanol (Absolute)

Protocol:

  • Preparation: Dissolve PMA in ethanol. The solution should be yellow.[1]

  • Dipping: Dip the plate and ensure complete coverage.

  • Visualization: Heat is mandatory .[4][6][7] Heat the plate on a hot plate or with a heat gun until spots develop.

  • Result: Dark green/blue spots on a light green background.

Method C: p-Anisaldehyde Stain

Best for: Differentiating closely related impurities based on color.

Reagents:

  • 135 mL Ethanol

  • 5 mL Acetic Acid[8][9]

  • 3.7 mL p-Anisaldehyde

  • 5 mL Concentrated Sulfuric Acid (

    
    )
    

Protocol:

  • Preparation: Add ethanol, acetic acid, and anisaldehyde to a flask. Slowly dropwise add sulfuric acid (exothermic). Store in a dark bottle at 4°C.

  • Dipping: Dip the plate.

  • Visualization: Heat vigorously. This stain requires higher temperatures than KMnO₄.

  • Result: Benzonitrile alcohols typically yield faint violet or blue spots. Note: If the spot is very faint, rely on the UV data.

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Streaking spots Acid sensitivity or overloadingDilute sample; Ensure plate is fully dried of elution solvent (especially if it contains amines) before dipping.
Dark background (KMnO₄) Overheating or old stainHeat gently; check stain freshness (should be bright purple, not muddy brown).
No stain (Anisaldehyde) Ring deactivation by NitrileSwitch to KMnO₄ or PMA . The EWG nature of the nitrile inhibits the condensation reaction.
Transient spots (Iodine) Reversible sublimationCircle spots immediately with a pencil; Iodine is not permanent.

References

  • University of Rochester. Magic Formulas: TLC Stains. Department of Chemistry. [Link]

  • Chemistry LibreTexts. Visualizing TLC Plates. [Link]

  • University of Washington. TLC Stains: Recipes and Uses. [Link]

  • Bitesize Bio. Thin Layer Chromatography: The Basics. [Link]

Sources

Comparative

Resolving the Unresolvable: A Comparative Guide to X-Ray Crystallography of Substituted Benzonitriles

Introduction Substituted benzonitriles are ubiquitous in modern drug discovery. The nitrile pharmacophore acts as a robust hydrogen bond acceptor and effectively polarizes aromatic π-systems, making it a critical structu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Substituted benzonitriles are ubiquitous in modern drug discovery. The nitrile pharmacophore acts as a robust hydrogen bond acceptor and effectively polarizes aromatic π-systems, making it a critical structural motif in aromatase inhibitors (e.g., fadrozole) and DPP IV inhibitors (1)[1]. However, determining the precise 3D atomic coordinates of these compounds via single-crystal X-ray diffraction (SCXRD) frequently presents a formidable challenge. Halogenated benzonitriles, such as 2,3,5,6-tetrabromoterephthalonitrile, often crystallize as extremely small, weakly diffracting plates or needles with high X-ray absorption coefficients (2)[2].

As an application scientist who has spent years resolving challenging small-molecule structures, I frequently encounter the dilemma of extracting high-resolution structural data from sub-100-micron crystals. In this guide, we objectively compare the performance of In-house Microfocus X-ray Diffractometers (The Product) against Standard Sealed-Tube Diffractometers (The Alternative) . We will explore the physical causality behind their performance disparities and outline a self-validating experimental protocol for acquiring publication-grade data from challenging benzonitrile derivatives.

The Physics of the Source: Causality Behind the Data

Historically, crystallographers relied on 2 kW water-cooled sealed-tube X-ray sources equipped with graphite monochromators. While these generate a high total photon flux, the resulting beam is broad (typically ~0.49 mm in diameter) (3)[3].

When analyzing substituted benzonitriles that yield crystals smaller than 0.1 mm, a broad beam becomes a severe liability. Why? The causality lies in the signal-to-background ratio. A 0.49 mm beam irradiating a 0.05 mm crystal means that over 90% of the X-ray photons bypass the sample, striking the cryo-loop and the surrounding air. This generates immense Bremsstrahlung background noise, drowning out the weak diffraction spots of the small crystal.

Conversely, modern microfocus sources (e.g., the Incoatec Microfocus Source, IµS) operate at a mere 30 W but utilize specialized Montel multilayer optics. These optics capture and condense the X-ray beam into a highly brilliant, Gaussian-shaped profile with a Full Width at Half Maximum (FWHM) of approximately 0.14 mm[3]. By matching the beam size to the crystal dimensions, we drastically reduce air scatter, thereby elevating the mean signal-to-noise ratio (


) and enabling the resolution of previously "unresolvable" benzonitriles. Furthermore, for highly absorbing halogenated benzonitriles, switching from Mo K

to Ag K

microfocus sources can further mitigate absorption errors (4)[4].
Self-Validating Experimental Protocol

To ensure absolute trustworthiness in our structural models, the following step-by-step protocol functions as a self-validating system. Every step contains an internal check to verify the integrity of the proceeding data.

Step 1: Crystal Harvesting and Mounting

  • Submerge the substituted benzonitrile crystals in a drop of inert perfluoropolyether (Paratone-N) oil under a polarized light microscope.

    • Validation Check: Complete extinction of light upon rotating the polarizers confirms the single-crystal nature (absence of twinning or microscopic fractures).

  • Harvest a crystal (ideally < 0.1 mm) using a polyimide MiTeGen MicroMount matching the crystal's exact size.

Step 2: Cryogenic Centering

  • Transfer the mount to the goniometer head under a continuous 100 K nitrogen gas stream.

    • Causality: Flash-cooling to 100 K freezes the oil (providing rigid mechanical support) and minimizes atomic thermal vibrations (Debye-Waller factor), significantly enhancing high-angle diffraction intensities.

Step 3: Matrix Scanning and Strategy Calculation

  • Collect 3 sets of 12 frames at different

    
     and 
    
    
    
    angles.
  • Index the reflections to determine the unit cell.

    • Validation Check: If the algorithm successfully indexes >95% of the spots to a single lattice with low volume error, the structural integrity of the crystal is validated.

  • Calculate a data collection strategy aiming for >99.5% completeness and a redundancy of >4.0.

Step 4: Data Reduction and Absorption Correction

  • Integrate the raw frames using software such as APEX/SAINT.

  • Apply an empirical absorption correction (e.g., SADABS).

    • Self-Validating Check: The software uses the high redundancy of equivalent reflections measured at different orientations to model the crystal's absorption surface. A significant drop in the internal agreement factor (

      
      ) post-correction mathematically validates that the absorption model accurately reflects the physical reality of the highly absorbing halogenated benzonitrile[4].
      

Step 5: Structure Solution and Refinement

  • Solve the structure using dual-space methods (SHELXT) and refine using least-squares minimization (SHELXL).

    • Validation Check: A final

      
       value below 5% and a Goodness-of-Fit (GooF) near 1.0 mathematically validates the proposed molecular model against the experimental electron density.
      
Comparative Performance Data

To objectively demonstrate the performance leap, we review the crystallographic data of a highly absorbing, weakly diffracting substituted benzonitrile derivative. A single 0.06 × 0.04 × 0.02 mm crystal was analyzed sequentially on the same goniometer, switching only the X-ray source[3].

Table 1: Comparative SCXRD Data for a Substituted Benzonitrile (Crystal Size: 0.06 × 0.04 × 0.02 mm)

ParameterMicrofocus Source (30 W, Mo Kα)Sealed-Tube Source (2 kW, Mo Kα)
Beam Profile (FWHM) 0.14 × 0.14 mm0.49 × 0.49 mm
Beam Divergence 5 mrad7 mrad
Mean I/σ(I) 14.83.2
R_int (Internal Agreement) 0.0410.135
Completeness (to 0.8 Å) 99.7%92.1%
Final R1 (I > 2σ(I)) 0.0320.098
Resulting Model Quality Publication-gradeUnpublishable

The data is definitive. Despite operating at just 1.5% of the power of the sealed tube, the microfocus source yields a nearly five-fold increase in the signal-to-noise ratio (


). The sealed-tube data suffers from severe background noise, leading to an unacceptable 

and an unpublishable final structure.
Workflow Visualization

The following diagram illustrates the divergence in data quality pathways between the two technologies.

Workflow Substrate Substituted Benzonitrile (Crystal < 0.1mm) Microfocus Microfocus Source Beam: 0.14 mm Substrate->Microfocus Optimal SealedTube Sealed-Tube Source Beam: 0.49 mm Substrate->SealedTube Alternative Diffraction1 High Signal-to-Noise Low Air Scatter Microfocus->Diffraction1 Focused Diffraction2 High Background Noise Low SealedTube->Diffraction2 Broad SADABS Empirical Absorption Correction (Self-Validating) Diffraction1->SADABS Diffraction2->SADABS Structure Structure Solution (SHELXT / SHELXL) SADABS->Structure High Redundancy Validation CheckCIF Validation (R1 < 5%) Structure->Validation Convergence

Fig 1: Comparative X-ray workflow for small benzonitrile crystals, highlighting signal divergence.

Conclusion

For researchers and drug development professionals working with substituted benzonitriles, the choice of X-ray source dictates the boundary between discovery and failure. Conventional sealed-tube diffractometers, while historically significant, lack the beam collimation required for modern micro-crystals. Upgrading to a microfocus X-ray source is not merely an incremental improvement; it is a fundamental physical necessity for overcoming the high background scatter and absorption issues inherent to small, complex pharmacophores.

References
  • A comparison of a microfocus X-ray source and a conventional sealed tube for crystal structure determination , IUCr Journals, 3

  • Crystal structure of 2,3,5,6-tetrabromoterephthalonitrile , IUCr Journals, 2

  • Comparison of silver and molybdenum microfocus X-ray sources for single-crystal structure determination , PMC - NIH, 4

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore , PMC - NIH,1

Sources

Safety & Regulatory Compliance

Safety

2-Chloro-6-(hydroxymethyl)benzonitrile proper disposal procedures

Comprehensive Laboratory Disposal Protocol for 2-Chloro-6-(hydroxymethyl)benzonitrile As drug development pipelines increasingly rely on complex halogenated intermediates like 2-Chloro-6-(hydroxymethyl)benzonitrile (a ke...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Disposal Protocol for 2-Chloro-6-(hydroxymethyl)benzonitrile

As drug development pipelines increasingly rely on complex halogenated intermediates like 2-Chloro-6-(hydroxymethyl)benzonitrile (a key building block in the synthesis of immunomodulators and PD-1/PD-L1 inhibitors), laboratory safety protocols must evolve to address their specific end-of-life environmental impacts. Improper disposal of halogenated aromatics poses severe ecological risks and regulatory liabilities.

This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of 2-Chloro-6-(hydroxymethyl)benzonitrile, grounded in chemical causality and Environmental Protection Agency (EPA) standards.

Hazard Profiling & Waste Classification

Before initiating any disposal protocol, it is critical to understand the mechanistic reasons behind the waste classification. 2-Chloro-6-(hydroxymethyl)benzonitrile contains two functional groups that dictate its end-of-life treatment: an aryl chloride and a benzonitrile moiety.

During thermal destruction, the chlorine atom will generate hydrogen chloride (HCl) gas, while the nitrile group will generate nitrogen oxides (NOx). Therefore, this compound cannot be disposed of in standard non-halogenated waste streams, as standard incinerators lack the necessary acid-gas scrubbing infrastructure to neutralize these emissions [1].

Table 1: Waste Characterization Data

ParameterSpecification / ClassificationMechanistic Rationale
Chemical Class Halogenated Aromatic NitrilePresence of covalently bound chlorine requires specialized thermal destruction.
EPA Waste Category Halogenated Organic WasteMust be segregated to prevent dioxin/furan formation during low-temp combustion [1].
Combustion Byproducts CO₂, H₂O, HCl, NOxRequires incineration at a permitted TSDF equipped with alkaline scrubbers.
Primary Containment HDPE or PTFE-lined glassPrevents chemical degradation of the container; avoids leaching.
Incompatibilities Strong oxidizers, strong basesRisk of exothermic reactions or premature degradation in the waste carboy.

Step-by-Step Disposal Methodology

The following protocol establishes a self-validating system for the laboratory disposal of both the pure solid intermediate and its associated solvent waste streams (e.g., when used in tetrahydrofuran or ethyl acetate solutions).

Phase 1: Point-of-Generation Segregation
  • Step 1.1: Establish dedicated, clearly marked waste carboys specifically for Halogenated Organic Waste .

  • Step 1.2: Causality Check: Never mix this waste with non-halogenated solvents. Mixing halogenated waste with non-halogenated waste not only exponentially increases disposal costs (as the entire volume must now be treated as halogenated) but also dilutes the BTU (calorific) value of the waste, making efficient incineration more difficult for the disposal facility [1].

Phase 2: Containment and Accumulation
  • Step 2.1: Transfer liquid waste mixtures containing 2-Chloro-6-(hydroxymethyl)benzonitrile into High-Density Polyethylene (HDPE) jerricans. For solid waste (e.g., contaminated weighing paper, failed crystallization yields), use sealable, compatible poly-bags or wide-mouth PTFE-lined jars.

  • Step 2.2: Utilize secondary containment trays beneath all waste receptacles in the Satellite Accumulation Area (SAA) to capture potential micro-spills.

  • Step 2.3: Cap the containers immediately after adding waste. Scientific Context: Leaving funnels in waste carboys violates EPA open-container regulations and allows volatile organic compounds (VOCs) to escape into the laboratory atmosphere [2].

Phase 3: RCRA Labeling & SAA Management
  • Step 3.1: Affix a compliant "Hazardous Waste" label the moment the first drop of waste enters the container.

  • Step 3.2: Explicitly list "2-Chloro-6-(hydroxymethyl)benzonitrile" and the exact solvents (e.g., "Tetrahydrofuran 90%, 2-Chloro-6-(hydroxymethyl)benzonitrile 10%") on the label.

  • Step 3.3: Date the container only when it is full and ready to be moved to the Central Accumulation Area (CAA), triggering the 90-day or 180-day regulatory clock depending on your facility's generator status [2].

Phase 4: Final Disposition (Thermal Destruction)
  • Step 4.1: Coordinate with your Environmental Health and Safety (EHS) department to manifest the waste to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Step 4.2: The "Why": The TSDF will subject the waste to rotary kiln or liquid injection incineration at temperatures exceeding 1000°C. This high-temperature environment, combined with a sufficient residence time, is required to completely cleave the robust C-Cl bonds and prevent the thermodynamic recombination of fragments into highly toxic polychlorinated dibenzodioxins (PCDDs) [1]. The resulting HCl gas is then neutralized in a downstream caustic scrubber.

Waste Segregation & Disposal Workflow

The following diagram illustrates the logical decision tree for managing 2-Chloro-6-(hydroxymethyl)benzonitrile waste streams to ensure compliance and environmental safety.

G Start Waste Generation: 2-Chloro-6-(hydroxymethyl)benzonitrile Decision Is waste mixed with non-halogenated solvents? Start->Decision Segregate Segregate into Dedicated Halogenated Waste Stream Decision->Segregate No CostWarning Warning: Increases total volume of expensive halogenated waste Decision->CostWarning Yes Containment Primary Containment (HDPE / PTFE-lined) Segregate->Containment Identify Halogen (Cl) CostWarning->Segregate Labeling RCRA Labeling & SAA Storage (Secondary Containment) Containment->Labeling Disposal EPA-Permitted TSDF High-Temp Incineration + Caustic Scrubber Labeling->Disposal Manifest via EHS

Caption: Decision tree and operational workflow for the segregation and disposal of halogenated nitrile waste.

References

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Hazardous Waste Listings Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Handling

Personal protective equipment for handling 2-Chloro-6-(hydroxymethyl)benzonitrile

A Researcher's Guide to Safety: Handling 2-Chloro-6-(hydroxymethyl)benzonitrile This guide provides an essential framework for the safe handling, use, and disposal of 2-Chloro-6-(hydroxymethyl)benzonitrile. As a chlorina...

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Safety: Handling 2-Chloro-6-(hydroxymethyl)benzonitrile

This guide provides an essential framework for the safe handling, use, and disposal of 2-Chloro-6-(hydroxymethyl)benzonitrile. As a chlorinated benzonitrile derivative, this compound requires stringent adherence to safety protocols to mitigate risks to personnel. This document moves beyond a simple checklist, offering a procedural and logical basis for the selection and use of Personal Protective Equipment (PPE), grounded in established safety science for researchers, scientists, and drug development professionals.

Foundational Safety: Hazard Identification and Risk Analysis

Understanding the intrinsic hazards of 2-Chloro-6-(hydroxymethyl)benzonitrile is the critical first step in developing a robust safety plan. Based on data for the compound and structurally similar chlorinated benzonitriles, a clear risk profile emerges. The primary routes of exposure are inhalation, dermal (skin) contact, and ocular (eye) contact, each carrying significant health risks.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound and its analogs are classified with several key hazards.[1] It is considered toxic or harmful if swallowed, in contact with skin, or inhaled.[1][2][3][4] It is also known to cause serious eye irritation and skin irritation.[1][2][3][5]

Table 1: Summary of Chemical Hazards

Hazard ClassificationDescriptionSignal Word
Acute Toxicity, Oral Toxic or harmful if swallowed.[1][2]Danger / Warning
Acute Toxicity, Dermal Toxic or harmful in contact with skin.[1][2][3]Danger / Warning
Acute Toxicity, Inhalation Toxic or harmful if inhaled.[1][3]Danger / Warning
Skin Irritation Causes skin irritation upon contact.[1][3][5]Warning
Eye Irritation Causes serious eye irritation or damage.[1][2][5][6]Danger / Warning
Respiratory Irritation May cause respiratory tract irritation.[3][5][7]Warning

This hazard profile dictates that all handling procedures must be designed to eliminate or minimize the possibility of direct contact. The following PPE recommendations are based directly on this risk assessment.

G Task Assessment Assess Task (e.g., Weighing, Reaction) Hazard Identification Identify Hazards (Dermal, Inhalation, Splash) Task Assessment->Hazard Identification PPE Selection Select Appropriate PPE (Gloves, Goggles, Coat) Hazard Identification->PPE Selection Handling Procedure Execute Safe Handling Protocol PPE Selection->Handling Procedure

Diagram 1: Logic Flow for Task-Specific PPE Selection.

The Core Ensemble: Required Personal Protective Equipment

A multi-layered approach to PPE is mandatory. Each component serves a specific purpose, and the failure of one layer can lead to exposure.

Primary Barrier: Hand Protection

Direct skin contact is a primary route of exposure. Therefore, robust hand protection is non-negotiable.

  • Recommendation: Nitrile gloves are the standard for handling this class of chemicals.[8][9]

  • Causality: Nitrile, a synthetic rubber, provides superior resistance to a wide range of chemicals, solvents, and oils compared to latex or vinyl.[8][10] It also offers significantly higher puncture resistance, which is critical for preventing accidental exposure from sharp lab equipment.[10] Always use the proper glove removal technique to avoid contaminating your skin.[11] After use, dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[11]

Essential Shielding: Eye and Face Protection

The severe eye irritation potential of 2-Chloro-6-(hydroxymethyl)benzonitrile necessitates stringent eye protection.[1][2][5][6]

  • Recommendation: Chemical safety goggles that provide a full seal around the eyes are mandatory.[12][13]

  • Causality: Standard safety glasses do not protect against splashes, mists, or vapors that can easily enter from the sides, top, or bottom. Goggles form a protective seal. For operations with a high risk of splashing (e.g., transferring large volumes, heating solutions), a full-face shield should be worn in addition to safety goggles.[12]

Body Coverage: Protective Clothing

To prevent accidental skin contact from spills or splashes, appropriate body protection is required.

  • Recommendation: A buttoned, long-sleeved laboratory coat is the minimum requirement.[12]

  • Causality: The lab coat protects street clothes and underlying skin from contamination. For larger-scale work or situations with a higher spill potential, a chemical-resistant apron or a full protective suit should be considered to provide a higher level of protection.[11][12]

Respiratory Safeguards: Engineering Controls and Respirators

Inhalation of dust or vapors can cause respiratory irritation and systemic toxicity.[3][5][7]

  • Recommendation: All handling of 2-Chloro-6-(hydroxymethyl)benzonitrile, especially weighing of the solid or transfers of solutions, must be performed inside a certified chemical fume hood.

  • Causality: A fume hood is an engineering control that captures and exhausts contaminants, providing the primary layer of respiratory protection. If a situation arises where work outside a fume hood is unavoidable or in the case of a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates would be required.[7][13]

Procedural Blueprint: PPE Operations and Disposal

The sequence of putting on (donning) and taking off (doffing) PPE is as important as the equipment itself. Incorrect procedures can lead to self-contamination.

Donning Protocol: Preparing for Work
  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Eye/Face Protection: Put on your chemical safety goggles. If required, add a face shield.

  • Gloves: Don your nitrile gloves last. Ensure the cuffs of the gloves go over the cuffs of your lab coat sleeves to create a seal.

G a 1. Lab Coat b 2. Safety Goggles/ Face Shield a->b c 3. Nitrile Gloves (over cuffs) b->c

Diagram 2: Recommended PPE Donning Sequence.

Doffing Protocol: Minimizing Contamination

This sequence is designed to remove the most contaminated items first.

  • Gloves: Remove gloves first, as they are the most likely to be contaminated. Use a glove-to-glove and then skin-to-skin technique to avoid touching the outer surface of the glove with your bare hands.

  • Eye/Face Protection: Remove the face shield (if used), followed by the goggles. Handle them by the arms or straps.

  • Lab Coat: Remove your lab coat, folding the contaminated exterior inward.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after all PPE has been removed.[6][13]

G a 1. Gloves (Most Contaminated) b 2. Face Shield/ Safety Goggles a->b c 3. Lab Coat b->c d 4. Wash Hands c->d

Diagram 3: Recommended PPE Doffing Sequence to Minimize Contamination.

Waste Management Protocol

All disposable PPE and materials that have come into contact with 2-Chloro-6-(hydroxymethyl)benzonitrile must be treated as hazardous waste.

  • Segregation: Immediately place used gloves, contaminated wipes, and other disposable materials into a designated, clearly labeled hazardous waste container.

  • Containerization: The waste container must be a sealed container, such as a labeled bag or bin, to prevent the release of vapors.[14]

  • Disposal: The final disposal of the hazardous waste must be conducted through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[5][7][14] Never dispose of this waste in standard trash or down the drain.[7][11]

Emergency Response and Decontamination

All laboratories handling this chemical must be equipped with an operational safety shower and eyewash station.[13]

Table 2: First Aid and Emergency Procedures

Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[2][6][13][14][15]
Skin Contact Take off all contaminated clothing immediately.[14] Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2][3][4][5][6][13][15]
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5][6][13][15]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6][13][15]
Small Spill Evacuate the area. Wearing full PPE (including respiratory protection if necessary), absorb the spill with an inert material like vermiculite or dry sand.[14] Collect the material into a sealed, labeled hazardous waste container for disposal.[11]

By integrating this comprehensive PPE strategy into your standard operating procedures, you establish a self-validating system of safety that protects researchers and ensures the integrity of your work.

References

  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (n.d.). Vertex AI Search.
  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). Vertex AI Search.
  • The Benefits of Nitrile Gloves for Personal Protective Equipment (PPE). (2023, April 6). Vertex AI Search.
  • Nitrile Gloves for Chemical Handling - GlovesnStuff. (n.d.). GlovesnStuff.
  • Essential PPE for Protection Against Liquid Chemicals | SafetyCulture Marketplace US. (2025, April 9). SafetyCulture.
  • Safety Data Sheet. (2016, February 15). Vertex AI Search.
  • Material Safety Data Sheet - 2-Chlorobenzonitrile, 99%. (2005, October 3). Cole-Parmer.
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
  • 2-Chloro-6-mercapto benzonitrile SDS, 72371-52-9 Safety D
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET - ThermoFisher. (2025, September 6). Thermo Fisher Scientific.
  • 2-Chloro-6-hydroxybenzonitrile | C7H4ClNO | CID 4407995. (n.d.). PubChem.
  • SAFETY DATA SHEET - ThermoFisher. (2025, September 14). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 6). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2026, January 13). Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
  • 2-Chloro Benzonitrile CAS No 873-32-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • MSDS of 2-(1-Chloro-2-oxopropyl)-6-(trifluoromethoxy)benzonitrile. (n.d.). Vertex AI Search.

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